OSI-296
Descripción
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Propiedades
Fórmula molecular |
C21H19Cl2FN4O3 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
4-[6-amino-7-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]furo[3,2-c]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1 |
Clave InChI |
LVYXERPKYAQGKM-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Linsitinib (OSI-296/OSI-906)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linsitinib, also known as OSI-906, is a potent and selective, orally bioavailable small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Developed for oncology applications, its mechanism of action centers on the disruption of key signaling pathways that are crucial for tumor cell proliferation, survival, and resistance to therapy.[2] This document provides a comprehensive technical overview of the core mechanism of action of Linsitinib, including its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Core Mechanism of Action
Linsitinib exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both IGF-1R and the IR.[2] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, and insulin), thereby blocking the initiation of downstream signaling cascades.[1][3] The primary signaling pathways attenuated by Linsitinib are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[4]
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. By inhibiting IGF-1R/IR phosphorylation, Linsitinib prevents the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins, which are essential for the activation of PI3K.[5] The subsequent reduction in Akt activation leads to decreased pro-survival signaling and can induce apoptosis in cancer cells.[3]
The MAPK/ERK pathway plays a central role in cell growth, differentiation, and proliferation. Linsitinib's inhibition of IGF-1R/IR blocks the recruitment of adaptor proteins such as Grb2, which is necessary for the activation of the Ras/Raf/MEK/ERK cascade.[5] The resulting decrease in ERK activity contributes to the anti-proliferative effects of the compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of Linsitinib.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Cell-free | 35 | [6] |
| Insulin Receptor (IR) | Cell-free | 75 | [6] |
| IRR | Cell-free | 75 | [6] |
| IGF-1R Phosphorylation (in cells) | ELISA | 24 | [7] |
| IR Phosphorylation (in cells) | Western Blot | 2.8 | [8] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| A4-Fuk | Unknown | 0.02806 | [6] |
| KS-1 | Unknown | 0.03835 | [6] |
| TE-11 | Unknown | 0.07822 | [6] |
| Various NSCLC and Colorectal Cancer Lines | NSCLC, Colorectal | 0.021 - 0.810 | [1] |
Table 3: In Vivo Anti-tumor Efficacy (IGF-1R-driven Xenograft Model)
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| 25 | Once daily | 60% | None | [6] |
| 75 | Once daily | 100% | 55% | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for determining the in vitro inhibitory activity of Linsitinib against IGF-1R and IR.
-
Plate Coating: 96-well microplates are coated with a poly(Glu:Tyr) substrate.
-
Enzyme and Inhibitor Incubation: Purified recombinant human IGF-1R or IR kinase domain is added to the wells in the presence of varying concentrations of Linsitinib or a vehicle control (DMSO).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (typically 100 µM). The plates are incubated to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
Signal Quantification: After another wash step, a chromogenic HRP substrate (e.g., ABTS) is added. The absorbance is measured at 405/490 nm.
-
Data Analysis: The percentage of inhibition at each Linsitinib concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[6]
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effects of Linsitinib on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates in appropriate growth media containing fetal calf serum (FCS) and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of Linsitinib or a vehicle control (DMSO).
-
Incubation: The cells are incubated for a period of 3 days.
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Quantification: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal from treated cells is normalized to the vehicle control to determine the percentage of proliferation inhibition. EC50 values are calculated from the dose-response curve.[6]
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the phosphorylation status of key proteins in the IGF-1R/IR signaling pathways following treatment with Linsitinib.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then serum-starved to reduce basal signaling. Subsequently, cells are pre-treated with Linsitinib or vehicle for a specified time before stimulation with a ligand (e.g., IGF-1 or insulin).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., nonfat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between Linsitinib-treated and control samples to assess the inhibitory effect of the compound.
Mandatory Visualizations
Caption: Linsitinib (OSI-906) inhibits IGF-1R and IR, blocking PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for determining kinase inhibition using an ELISA-based assay.
Caption: Workflow for assessing cell proliferation inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
An In-Depth Technical Guide to OSI-296: A Dual cMET and RON Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OSI-296, a dual inhibitor of the cMET and RON receptor tyrosine kinases. It details the inhibitor's mechanism of action, presents key preclinical data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to this compound and its Targets
This compound is a potent, orally bioavailable small molecule inhibitor designed to simultaneously target two key receptor tyrosine kinases: cMET (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais).[1][2] Both cMET and RON are members of the MET proto-oncogene family and play critical roles in cell signaling pathways that govern proliferation, survival, motility, and invasion.[3][4][5] Aberrant activation of these kinases, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the progression and metastasis of numerous human cancers.[4][6][7] By dually inhibiting both cMET and RON, this compound offers a therapeutic strategy to counteract oncogenic signaling driven by either or both of these receptors.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both cMET and RON. This action blocks the autophosphorylation of the receptors, which is the critical first step in activating downstream signaling cascades. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of cMET and RON in a dose-dependent manner.[2] This upstream blockade results in the subsequent inhibition of key downstream effector pathways, including the RAS/MAPK and PI3K/AKT signaling axes, thereby suppressing tumor cell growth, survival, and metastatic potential.[2][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target Kinase | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| cMET | Biochemical | 42 nM | [1] |
| RON | Biochemical | 200 nM |[1] |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of this compound
| Parameter | Species | Value/Observation | Reference |
|---|---|---|---|
| Oral Bioavailability | Rodents | >70% | [2] |
| Tolerability | Rodents | Well tolerated up to 300 mg/kg (p.o., qd x 14) | [2] |
| Tumor Growth Inhibition (TGI) | Mouse Xenograft Models | Significant TGI observed in cMET and RON-driven models | [2] |
| PK/PD Correlation | Mouse Xenograft Models | >90% inhibition of target phosphorylation over 24h correlated with 100% TGI | [2] |
| Anti-Metastatic Activity | Patient-Derived Xenografts | Inhibited lung and lymph node metastasis |[9] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the core signaling pathways, the dual-inhibition mechanism of this compound, and a typical experimental workflow for its characterization.
Figure 1. Simplified cMET signaling pathway.
Figure 2. Simplified RON signaling pathway.
Figure 3. Dual inhibition mechanism of this compound.
Figure 4. Preclinical evaluation workflow for a kinase inhibitor.
Key Experimental Protocols
Detailed below are generalized methodologies for key experiments used to characterize this compound.
This assay measures the concentration of this compound required to inhibit 50% of cMET or RON kinase activity.
-
Objective: To determine the biochemical potency (IC50) of this compound against purified cMET and RON kinases.[10]
-
Materials:
-
Purified, recombinant cMET or RON kinase.
-
Specific peptide substrate for the kinase.
-
This compound, serially diluted.
-
ATP and Magnesium Chloride (MgCl2).
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ or HTRF® KinEASE™).
-
Microplate reader (luminescence or fluorescence).
-
-
Protocol:
-
Reagent Preparation: Prepare kinase, substrate, and ATP/MgCl2 solutions in kinase buffer at appropriate concentrations. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: In a 384-well microplate, add the kinase and substrate solution.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/MgCl2 solution to all wells.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).[12][13]
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This assay confirms that this compound can access its targets in a cellular environment and inhibit their activity.
-
Objective: To measure the dose-dependent inhibition of cMET or RON autophosphorylation and downstream signaling (p-AKT, p-ERK) by this compound in cancer cell lines.
-
Materials:
-
Cancer cell line with activated cMET or RON signaling (e.g., MKN45 gastric cancer cells for cMET).[2]
-
Cell culture medium and supplements.
-
This compound.
-
Ligand for stimulation if required (e.g., HGF).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against p-cMET, total cMET, p-RON, total RON, p-AKT, total AKT, p-ERK, total ERK. Secondary HRP-conjugated antibodies.
-
SDS-PAGE and Western blot equipment.
-
ELISA-based assay kits (alternative to Western blot).
-
-
Protocol (Western Blot Method):
-
Cell Culture: Plate cells and allow them to adhere overnight. Serum-starve the cells for several hours if ligand stimulation is required.
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).
-
Ligand Stimulation (if applicable): Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking agent.
-
Antibody Incubation: Probe the membrane with specific primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-MET [stage.abbviescience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
An In-depth Technical Guide to the Preclinical Studies of OSI-296
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-296 is a potent and selective, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise). Dysregulation of the c-Met and RON signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize the activity of this compound.
Core Compound Profile
| Property | Details |
| Compound Name | This compound |
| Chemical Class | 6-aminofuro[3,2-c]pyridine |
| Mechanism of Action | ATP-competitive inhibitor of c-Met and RON kinase activity. |
| Developer | OSI Pharmaceuticals |
| Highest R&D Status | Discontinued[1] |
In Vitro Efficacy
Kinase Inhibition
This compound demonstrates potent inhibitory activity against both c-Met and RON kinases. While specific IC50 values from the primary publication by Steinig et al. are not publicly available, related studies have provided some context. For instance, one study noted that this compound is more selective for MET (IC50 42 nM) than for RON (IC50 200 nM)[2].
Cellular Assays
This compound effectively blocks c-Met autophosphorylation in the gastric carcinoma cell line MKN45. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream signaling proteins, including ERK, AKT, and STAT3. Furthermore, the compound shows potent activity in cellular enzyme-linked immunosorbent assays (ELISAs) for both short-form RON (sfRON) and constitutively active RON (caRON), resulting in the inhibition of downstream ERK and AKT phosphorylation.
In Vivo Efficacy
Xenograft Models
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models implanted in immunocompromised mice.
Summary of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Target | Dosing Regimen | Outcome |
| MKN45 | Gastric Carcinoma | c-Met | Oral, daily | Significant tumor growth inhibition; regression at higher doses. |
| SNU-5 | Gastric Carcinoma | c-Met | Oral, daily | Significant tumor growth inhibition. |
| U87MG | Glioblastoma | c-Met | Oral, daily | Significant tumor growth inhibition. |
| caRON | - | RON | Oral, daily | Significant tumor growth inhibition. |
| MCF7-sfRon | Breast Cancer | RON | 200 mg/kg, oral, every other day | Significant tumor growth inhibition[3]. |
| HCI-003 & HCI-011 (PDX) | Breast Cancer | RON | 200 mg/kg, oral, every other day | Inhibition of lung and lymph node metastasis[1]. |
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Figure 1. A representative experimental workflow for in vivo efficacy studies of this compound in xenograft models.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile suitable for oral administration, with a reported bioavailability of over 70%.
Pharmacodynamic and PK/PD/TGI Correlation
A strong correlation has been established between the pharmacokinetic profile of this compound, its pharmacodynamic effects, and its anti-tumor activity (Tumor Growth Inhibition - TGI). Studies have shown that sustained inhibition of c-Met or RON phosphorylation by over 90% for a 24-hour period following this compound administration correlates with 100% tumor growth inhibition.
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the c-Met and RON signaling cascades. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream pathways.
Figure 2. Simplified signaling pathway of c-Met and RON and the inhibitory action of this compound.
Experimental Protocols
In Vivo Xenograft Study
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
Cell Lines: Human cancer cell lines with known c-Met or RON activation (e.g., MKN45, MCF7-sfRon) or patient-derived xenograft (PDX) tissue.
Tumor Implantation:
-
Cells are cultured under standard conditions.
-
A suspension of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
-
For PDX models, small tumor fragments are surgically implanted.
Treatment:
-
Tumors are allowed to grow to a specified mean volume (e.g., 200 mm³).
-
Animals are randomized into control and treatment groups.
-
This compound is formulated in a vehicle such as 40% Trappsol in PBS[3].
-
The compound is administered orally (p.o.) via gavage at a predetermined dose and schedule (e.g., 200 mg/kg, every other day)[3]. The control group receives the vehicle only.
Monitoring and Endpoints:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated and total c-Met/RON and downstream targets) or histological examination.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective dual inhibitor of c-Met and RON. The compound exhibits significant anti-tumor activity in a range of in vitro and in vivo models, supported by a favorable pharmacokinetic profile and a clear PK/PD/TGI relationship. While the clinical development of this compound has been discontinued, the preclinical data and methodologies outlined in this guide provide valuable insights for researchers and drug development professionals working on novel inhibitors of the c-Met and RON signaling pathways.
References
- 1. WO2014071218A2 - Biomarkers for breast cancer and methods of using same - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Osimertinib in Tumor Models: A Technical Guide
Disclaimer: Initial searches for "OSI-296" did not yield any specific information. Based on the context of in vivo tumor models and targeted therapy, this guide focuses on Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is presumed that "this compound" may have been a mistyped reference to this compound.
This technical guide provides a comprehensive overview of the in vivo efficacy of Osimertinib in various tumor models, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, summarizes key preclinical data in tabular format, outlines experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Mechanism of Action
Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2][3] It covalently binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile.[6]
Signaling Pathway
In Vivo Efficacy Data
Osimertinib has demonstrated significant antitumor activity in a variety of preclinical in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of non-small cell lung cancer (NSCLC). A notable feature is its efficacy in models of central nervous system (CNS) metastases, owing to its ability to penetrate the blood-brain barrier.[7][8]
Table 1: Efficacy of Osimertinib in Subcutaneous Xenograft Models
| Tumor Model | EGFR Mutation Status | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| PC-9 | Exon 19 deletion | Nude Mice | 5 mg/kg, qd | Significant tumor regression | [1] |
| H1975 | L858R/T790M | Nude Mice | 5 mg/kg, qd | Dose-dependent tumor regression | [1] |
| PC-9VanR | Exon 19 del/T790M | Nude Mice | 5 mg/kg, qd | Tumor growth inhibition | [1] |
Table 2: Efficacy of Osimertinib in CNS Metastases Models
| Tumor Model | EGFR Mutation Status | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| PC-9 | Exon 19 deletion | Nude Mice (intracranial implantation) | 5 mg/kg, qd | Significant reduction in brain tumor volume compared to control and erlotinib.[9] | [7][9] |
| H1975 | L858R/T790M | Nude Mice (intracranial implantation) | Clinically relevant doses | Sustained tumor regression.[7] | [7] |
Experimental Protocols
The following sections describe generalized protocols for key in vivo experiments cited in the literature. Specific details may vary between individual studies.
Subcutaneous Xenograft Model Protocol
A standard workflow for assessing the efficacy of Osimertinib in a subcutaneous xenograft model is as follows:
-
Cell Culture: Human NSCLC cells with relevant EGFR mutations (e.g., PC-9, H1975) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives Osimertinib (typically administered orally), while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Workflow Diagram for Subcutaneous Xenograft Study
Intracranial (Brain Metastases) Xenograft Model Protocol
This protocol is designed to evaluate the efficacy of drugs against CNS tumors:
-
Cell Line Preparation: Cancer cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are prepared.
-
Animal Model: Immunocompromised mice are used.
-
Intracranial Injection: Under anesthesia, a small burr hole is made in the skull of the mouse, and a suspension of tumor cells is stereotactically injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI).
-
Treatment Administration: Once tumors are established, mice are treated with Osimertinib or a vehicle.
-
Efficacy Evaluation: Brain tumor burden is quantified over time using imaging. Survival analysis may also be performed.
Summary and Conclusion
The preclinical in vivo data strongly support the potent antitumor activity of Osimertinib in NSCLC models harboring EGFR-sensitizing and T790M resistance mutations.[6] Its ability to effectively cross the blood-brain barrier and induce regression of intracranial tumors is a key differentiator from earlier-generation EGFR TKIs.[7][8][9] The experimental models and protocols described herein provide a framework for the continued investigation of Osimertinib and other novel agents in the preclinical setting. These studies have been instrumental in guiding the successful clinical development of Osimertinib as a standard-of-care therapy for patients with EGFR-mutated NSCLC.[10][11]
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 10. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Unraveling the Pharmacokinetic Profile of OSI-296 in Rodents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic profile of OSI-296, also known as sinitrodil or ITF-296, in rodent models. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Executive Summary
This compound, a novel organic nitrate, has been evaluated in preclinical studies to determine its pharmacokinetic properties. Research in rat models indicates that the compound is well-absorbed after oral administration and undergoes extensive metabolism. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological and experimental processes.
Pharmacokinetic Parameters in Rats
Data on the pharmacokinetic profile of this compound in rats has been primarily derived from studies involving intravenous and oral administration. The following tables summarize the key pharmacokinetic parameters of sinitrodil (ITF-296) in this species.
Table 1: Pharmacokinetic Parameters of Sinitrodil in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Value | Unit |
| Clearance (CL) | 2.7 | L/h/kg |
| Area Under the Curve (AUC) | 0.37 | µg·h/mL |
| Half-life (t½) | 3.85 | h |
Table 2: Pharmacokinetic Parameters of Sinitrodil in Rats Following a Single Oral Dose (5 mg/kg)
| Parameter | Value | Unit |
| Maximum Concentration (Cmax) | 2.099 | µg/mL |
| Time to Maximum Concentration (Tmax) | 0.17 | h |
| Half-life (t½) | 1.95 | h |
| Area Under the Curve (AUC) | 1.364 | µg·h/mL |
| Clearance (CL) | 2.69 | L/h/kg |
Note: The data presented in the tables are based on available information and may be subject to variations based on specific experimental conditions.
Experimental Protocols
The pharmacokinetic evaluation of this compound in rats involved distinct methodologies for intravenous and oral administration routes.
Intravenous Administration Study
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Drug Formulation: Sinitrodil was prepared in a suitable vehicle for intravenous injection.
-
Dosing: A single dose of 1 mg/kg was administered intravenously.
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of sinitrodil and its metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method.
Oral Administration Study
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Formulation: Sinitrodil was formulated for oral gavage.
-
Dosing: A single dose of 5 mg/kg was administered orally.
-
Blood Sampling: Blood samples were collected at various intervals following administration to characterize the absorption and elimination phases.
-
Analytical Method: A validated HPLC method was employed to determine the plasma concentrations of the parent drug and its metabolites.
Radiolabeled [¹⁴C]-ITF-296 Study
A study utilizing [¹⁴C]-labeled ITF-296 was conducted to investigate the absorption, distribution, and excretion of the compound in rats.
-
Dosing: A single intravenous dose of 2.5 mg/kg and a single oral dose of 10 mg/kg of [¹⁴C]-ITF-296 were administered.
-
Sample Analysis: Radioactivity in plasma, urine, and feces was measured to track the disposition of the compound and its metabolites.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats
Studies in rats have revealed the following ADME characteristics for this compound:
-
Absorption: The compound is rapidly and almost completely absorbed after oral administration.
-
Distribution: Information on specific tissue distribution is not detailed in the available literature.
-
Metabolism: this compound undergoes extensive metabolism, with only trace amounts of the parent compound found in urine. The primary metabolite, ITF-1124, is detected in plasma shortly after administration.
-
Excretion: The primary route of elimination for the metabolites is through renal excretion.
Pharmacokinetic Profile in Mice
To date, no specific pharmacokinetic studies of this compound (sinitrodil or ITF-296) in mouse models have been identified in the public domain. Further research is required to characterize the pharmacokinetic profile of this compound in mice.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for a typical pharmacokinetic study in rodents, from drug administration to data analysis.
Signaling Pathway Implication: Nitric Oxide-Mediated Vasodilation
As an organic nitrate, the pharmacological effect of this compound is anticipated to be mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation. The diagram below outlines this proposed mechanism.
An In-depth Technical Guide to the Discovery and Characterization of OSI-296
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-296 is a potent, orally bioavailable small molecule inhibitor that selectively targets the c-MET and RON receptor tyrosine kinases.[1] The aberrant activation of these kinases is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the discovery, characterization, and preclinical evaluation of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.
Introduction
The c-MET (mesenchymal-epithelial transition factor) receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[2][3] Similarly, the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, activated by macrophage-stimulating protein (MSP), is involved in cell survival, migration, and differentiation.[4][5] Dysregulation of both the c-MET and RON signaling pathways has been linked to tumorigenesis and metastasis in a variety of solid tumors.[2][6] this compound was developed as a dual inhibitor of c-MET and RON, aiming to provide a more comprehensive blockade of these oncogenic signaling cascades.
Biochemical and Cellular Activity
This compound demonstrates potent inhibitory activity against both c-MET and RON kinases in biochemical and cellular assays. The compound is a member of the 6-aminofuro[3,2-c]pyridine class of kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| c-MET | Biochemical | 42 |
| sfRON (short-form RON) | Cellular | 200 |
Data sourced from publicly available information.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of c-MET and RON kinases, which in turn blocks the activation of downstream signaling pathways critical for cancer cell growth and survival.
Inhibition of Downstream Signaling
In cellular models, this compound has been shown to inhibit the phosphorylation of key downstream effector proteins in a dose-dependent manner. Specifically, in MKN45 gastric cancer cells, which have amplified c-MET, this compound treatment leads to a reduction in the phosphorylation of:
-
ERK (Extracellular signal-regulated kinase)
-
AKT (Protein kinase B)
-
STAT3 (Signal transducer and activator of transcription 3)
This demonstrates that this compound effectively abrogates the signaling output from the c-MET receptor.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical c-MET and RON signaling pathways and the points of inhibition by this compound.
Caption: c-MET Signaling Pathway Inhibition by this compound.
Caption: RON Signaling Pathway Inhibition by this compound.
Preclinical In Vivo Evaluation
The efficacy of this compound has been demonstrated in multiple human tumor xenograft models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Genetic Feature | Outcome |
| MKN45 | Gastric Cancer | c-MET Amplification | Significant Tumor Growth Inhibition |
| SNU-5 | Gastric Cancer | c-MET Amplification | Significant Tumor Growth Inhibition |
| U87MG | Glioblastoma | c-MET Overexpression | Significant Tumor Growth Inhibition |
Information compiled from conference abstracts.
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound possesses a profile suitable for oral dosing, with a bioavailability of over 70%.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value |
| Oral Bioavailability | >70% |
Data based on publicly available summaries.
Experimental Protocols
The following are representative protocols for the key experiments used in the characterization of this compound. Note: As the full primary publication was not accessible, these protocols are based on standard methodologies for similar kinase inhibitors and may not reflect the exact experimental details used for this compound.
Biochemical Kinase Assay (c-MET)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified c-MET kinase.
-
Reagents: Recombinant human c-MET kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, the c-MET enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of c-MET and its downstream targets in whole cells.
-
Cell Culture: Culture MKN45 cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Starve the cells in serum-free media overnight, then treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of MKN45 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally at various dose levels (e.g., daily or twice daily) for a specified duration. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
OSI-296: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-296 is a potent, orally bioavailable small molecule inhibitor targeting the c-MET and RON receptor tyrosine kinases.[1] Both c-MET (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) are members of the MET proto-oncogene family and are key regulators of cellular growth, motility, and invasion. Dysregulation of the c-MET and RON signaling pathways is implicated in the pathogenesis and progression of numerous human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including available quantitative data, detailed experimental methodologies for kinase activity assessment, and a visualization of the targeted signaling pathways.
Data Presentation: Kinase Selectivity Profile
This compound has been characterized as a potent and selective dual inhibitor of c-MET and RON kinases. While a comprehensive quantitative screening against a large panel of kinases was performed, the detailed results are not fully available in the public domain. The available data highlights the high affinity of this compound for its primary targets.
| Kinase Target | Inhibition Data (IC50) | Selectivity Notes |
| c-MET | Potent inhibition | Highly selective |
| RON | Potent inhibition | Highly selective |
| Kinase Panel (96 kinases) | Not publicly available | This compound exhibited selectivity over a panel of 96 other kinases. |
It is important to note that while the existence of a 96-kinase panel screening is documented, the specific IC50 or Ki values for each of these kinases are not detailed in the available literature. The primary characterization emphasizes the high selectivity of this compound for c-MET and RON.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like this compound involves a series of robust enzymatic and cell-based assays. Below are detailed methodologies representative of those likely employed in the characterization of this compound.
Biochemical Kinase Inhibition Assays (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes. Common methods include radiometric assays and fluorescence-based assays.
1. Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide or protein by the kinase.
-
Materials:
-
Purified recombinant kinase (e.g., c-MET, RON, or other kinases from a panel).
-
Kinase-specific substrate peptide.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound at various concentrations.
-
96-well filter plates.
-
Phosphoric acid wash solution.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture in the wells of a 96-well plate. A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
2. Fluorescence-Based Kinase Assay (e.g., AlphaScreen®)
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the phosphorylation of a biotinylated substrate.
-
Materials:
-
Purified recombinant kinase.
-
Biotinylated kinase-specific substrate.
-
ATP.
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads.
-
Microplate reader capable of reading AlphaScreen® signals.
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, biotinylated substrate, ATP, and reaction buffer.
-
Add this compound at a range of concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen® beads.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaScreen®-capable microplate reader. The signal generated is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of kinase phosphorylation within intact cells.
1. Western Blotting for Phospho-Kinase Levels
-
Procedure:
-
Culture cancer cell lines known to have activated c-MET or RON signaling.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated c-MET (e.g., p-MET Tyr1234/1235) or phosphorylated RON, as well as total c-MET and RON as loading controls.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the reduction in kinase phosphorylation.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat the cells with different concentrations of this compound.
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for total c-MET or RON.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the kinase.
-
Use a substrate that produces a colorimetric or fluorescent signal to quantify the amount of phosphorylated kinase.
-
Measure the signal using a microplate reader and calculate the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound.
Caption: The c-MET signaling pathway and its inhibition by this compound.
Caption: The RON signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a selective, potent, and orally bioavailable dual inhibitor of the c-MET and RON receptor tyrosine kinases. Its focused activity against these two key oncogenic drivers, coupled with its selectivity over a broad range of other kinases, underscores its potential as a targeted therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of kinase inhibitor selectivity, a critical step in the development of next-generation cancer therapies. Further disclosure of the complete kinase panel data for this compound would provide a more granular understanding of its off-target profile and aid in the prediction of potential clinical efficacy and safety.
References
An In-Depth Technical Guide on the Downstream Signaling Pathways of OSI-296 (ERK, AKT, STAT3)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the downstream signaling pathways affected by the investigational compound OSI-296, with a specific focus on the ERK, AKT, and STAT3 pathways. Due to the limited publicly available data on this compound, this guide synthesizes information from related OSI compounds and the established roles of these critical signaling cascades in cellular processes. The objective is to offer a foundational understanding for researchers and professionals in the field of drug development and oncology.
Introduction to this compound and Key Signaling Pathways
While specific details regarding the molecular structure and precise mechanism of action of this compound are not extensively documented in public records, the nomenclature suggests its origin from OSI Pharmaceuticals, a company known for developing targeted cancer therapies. This guide will, therefore, draw parallels from well-characterized OSI compounds that modulate the ERK, AKT, and STAT3 pathways. These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is a critical regulator of cell growth, differentiation, and survival.[1][2][3] Its hyperactivation is frequently observed in various cancers.[4][5]
-
The PI3K-AKT-mTOR Pathway: This pathway is essential for regulating cell survival, proliferation, and metabolism.[6][7] Aberrant AKT signaling can lead to resistance to cancer therapies.[6]
-
The JAK-STAT3 Pathway: This pathway is a key mediator of cytokine and growth factor signaling, playing a crucial role in cell proliferation, differentiation, and apoptosis.[8][9][10] Constitutive activation of STAT3 is implicated in tumor progression.[10][11][12][13]
This compound and Its Putative Effects on Downstream Signaling
Given the common targets of other OSI compounds, it is hypothesized that this compound may function as an inhibitor of receptor tyrosine kinases (RTKs) or other upstream activators of the ERK, AKT, and STAT3 pathways. The subsequent sections will detail the established mechanisms of these pathways and potential points of intervention for a compound like this compound.
The ERK Pathway
The ERK pathway is typically initiated by the activation of an RTK, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK.[1] Activated ERK then translocates to the nucleus to phosphorylate and activate various transcription factors, promoting cell proliferation.
Diagram: Putative Inhibition of the ERK Signaling Pathway by this compound
References
- 1. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When More Is Less: Dual Phosphorylation Protects Signaling Off State against Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ornithine decarboxylase induces STAT3 tyrosine phosphorylation and DNA binding in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Stat3 in Endothelial Cells Following Hypoxia-reoxygenation is Mediated by Rac1 and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 phosphorylation attenuates impairments in learning and memory in 5XFAD mice, an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT3 phosphorylation affects p53/p21 axis and KSHV lytic cycle activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on OSI-296 for RON-Driven Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Recepteur d'Origine Nantais (RON) receptor tyrosine kinase, a member of the c-MET proto-oncogene family, has emerged as a significant factor in the malignancy of various cancers.[1] Aberrations in RON signaling, including overexpression and the generation of constitutively active splice variants, are linked to increased cancer cell growth, survival, invasion, and resistance to therapy.[1] OSI-296 is a potent, orally bioavailable dual inhibitor of RON and c-MET kinases, showing promise in preclinical cancer models. This document provides a comprehensive technical overview of this compound, focusing on its activity in RON-driven cancer models, relevant experimental protocols, and the underlying signaling pathways.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data available for this compound, focusing on its inhibitory activity and in vivo efficacy.
| Parameter | Kinase Target | Value | Reference |
| IC50 | c-MET | 42 nM | [2] |
| IC50 | sfRON (short-form RON) | 200 nM | [2] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer Patient-Derived Xenograft (PDX) with sfRON expression | This compound (200 mg/kg) | Oral, every other day for 2 weeks | Significant tumor growth inhibition compared to vehicle control. | [3] |
| Multiple Xenograft Models (c-MET driven: MKN45, SNU-5, U87MG; RON driven: caRON) | This compound | Oral dosing | Significant tumor growth inhibition, with regression at higher doses. >90% inhibition of cMET or RON phosphorylation sustained over 24h translated to 100% TGI. | [4] |
| Table 2: In Vivo Efficacy of this compound in Xenograft Models. |
Experimental Protocols
A well-defined experimental protocol is crucial for the successful in vivo evaluation of anti-cancer therapeutics. Below is a detailed methodology for a xenograft study to assess the efficacy of a small molecule inhibitor like this compound.
Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Culture a human cancer cell line with documented RON overexpression or a constitutively active RON variant (e.g., breast cancer cell line with sfRON) under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells during the exponential growth phase (approximately 80-90% confluency).
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to ensure viability.
-
Resuspend the cell pellet in a cold, sterile solution of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.[5]
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Shave a small area on the right flank of the mouse and sterilize the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.[5]
-
Monitor the animals for tumor growth.
3. Tumor Measurement and Randomization:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), use digital calipers to measure the tumor length (L) and width (W) every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
When the average tumor volume reaches the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Prepare the this compound formulation for oral administration. For example, dissolve this compound in 40% Trappsol.[3]
-
The vehicle control group will receive the formulation solution without the active compound.
-
Administer this compound or vehicle via oral gavage at the specified dose (e.g., 200 mg/kg) and schedule (e.g., every other day).[3]
5. Monitoring and Data Analysis:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue tumor volume measurements throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percentage of tumor growth inhibition (%TGI) for the treatment group compared to the control group.
Mandatory Visualizations
RON Signaling Pathway
The following diagram illustrates the key components and downstream effectors of the RON signaling pathway in cancer.
Caption: The RON signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the logical progression of an in vivo xenograft study to evaluate the anti-tumor activity of this compound.
Caption: A typical workflow for an in vivo xenograft study.
Mechanism of Action of this compound
The following diagram illustrates the logical relationship of this compound's dual inhibitory mechanism leading to anti-cancer effects.
Caption: Dual inhibition of RON and c-MET by this compound leads to anti-tumor effects.
References
OSI-296 and its role in cancer cell proliferation
An In-Depth Technical Guide on miR-296 and Its Role in Cancer Cell Proliferation
For the attention of: Researchers, scientists, and drug development professionals.
Abstract:
MicroRNAs (miRNAs) are small non-coding RNA molecules that have emerged as critical regulators of gene expression, playing a pivotal role in the pathogenesis of various diseases, including cancer. This guide focuses on microRNA-296 (miR-296), a specific miRNA that has been identified as a significant modulator of cancer cell proliferation. Depending on the cellular context, miR-296 can function as either an oncogene or a tumor suppressor, highlighting the complexity of its regulatory networks. This document provides a comprehensive overview of the multifaceted role of miR-296 in cancer, detailing its mechanisms of action, summarizing key quantitative data from seminal studies, outlining experimental protocols for its investigation, and visualizing its intricate signaling pathways.
Introduction to miR-296 in Oncology
MicroRNA-296 has been shown to be dysregulated in a variety of human cancers, including but not limited to breast, colorectal, and lung cancer. Its expression levels are often altered in tumor tissues compared to normal tissues, and this dysregulation has been correlated with tumor progression and patient prognosis. The functional role of miR-296 in cancer is highly context-dependent, with studies demonstrating both tumor-suppressive and oncogenic activities. This dual functionality underscores the importance of understanding the specific cellular pathways and target genes that miR-296 modulates in different cancer types.
The Dichotomous Role of miR-296 in Cancer Cell Proliferation
Tumor Suppressive Functions of miR-296
In several cancer types, miR-296 acts as a tumor suppressor by inhibiting cell proliferation, migration, and invasion. Overexpression of miR-296 in these cancer cells leads to a reduction in their malignant phenotype.
-
Triple-Negative Breast Cancer (TNBC): In TNBC, miR-296-3p expression is downregulated. Its overexpression has been shown to suppress cell proliferation, migration, and invasion.[1]
-
Colorectal Cancer (CRC): Similarly, miR-296-5p is downregulated in CRC tissues and cell lines. Ectopic expression of miR-296-5p inhibits proliferation and induces apoptosis in CRC cells.[2][3]
Oncogenic Functions of miR-296
Conversely, in other cellular environments, miR-296 has been found to be upregulated and to contribute to carcinogenesis.
-
Immortalized Cells and Carcinogenesis: Studies have shown that miR-296 is upregulated in SV40-T antigen immortalized cells and its genomic locus is often amplified in cancer cell lines.[4][5] In this context, it can contribute to carcinogenesis by downregulating the p53-p21WAF1 pathway, thereby promoting cell cycle progression.[4][5][6]
Quantitative Data on the Effects of miR-296 on Cancer Cell Proliferation
The following tables summarize key quantitative findings from studies investigating the impact of miR-296 on cancer cell proliferation.
| Cancer Type | miR-296 Variant | Effect of Overexpression | Target Gene(s) | Reference |
| Triple-Negative Breast Cancer | miR-296-3p | Inhibition of cell proliferation, migration, and invasion. | SOX4 | [1] |
| Colorectal Cancer | miR-296-5p | Inhibition of proliferation, induction of cell cycle arrest and apoptosis. | HMGA1 | [2][3] |
| Breast Cancer | miR-296 | Suppression of tumor growth in vivo. | Scrib | [7] |
| Experimental System | Finding | Reference |
| SV40-T antigen immortalized cells & various cancer cell lines | Upregulation of miR-296. Amplification of the miR-296 genomic region (20q13.32) in 28 out of 36 cell lines. | [4][5] |
| MDA-MB-231 breast cancer cells (in vivo mouse model) | Stable transfection with miR-296 led to suppressed tumor growth. | [7] |
Experimental Protocols for Studying miR-296 Function
The investigation of miR-296's role in cancer cell proliferation involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SW480 and HCT-116 for colorectal cancer) and corresponding normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For overexpression studies, cells are transiently transfected with miR-296 mimics or a negative control mimic using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's instructions. For inhibition studies, miR-296 inhibitors (antagomirs) are used.
Cell Proliferation Assays
-
MTT Assay:
-
Seed transfected cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24, 48, and 72 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
EdU (5-ethynyl-2'-deoxyuridine) Assay:
-
Culture transfected cells on coverslips in a 24-well plate.
-
Add EdU to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Perform the click reaction to conjugate a fluorescent dye (e.g., Alexa Fluor 488) to the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
Western Blot Analysis
-
Lyse transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., SOX4, HMGA1, p21, β-catenin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
-
Clone the 3' UTR of the putative target gene (e.g., SOX4, HMGA1, p21) containing the predicted miR-296 binding site into a luciferase reporter vector.
-
Co-transfect the reporter plasmid along with a miR-296 mimic or a negative control into cells (e.g., HEK293T).
-
After 48 hours, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system. A decrease in luciferase activity in the presence of the miR-296 mimic confirms direct targeting.
Signaling Pathways Modulated by miR-296
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways through which miR-296 exerts its effects on cancer cell proliferation.
Caption: miR-296-3p signaling in Triple-Negative Breast Cancer.
Caption: miR-296-5p signaling in Colorectal Cancer.
Caption: Oncogenic role of miR-296 in carcinogenesis.
Conclusion and Future Directions
The role of miR-296 in cancer cell proliferation is complex and highly dependent on the specific cancer type and its underlying molecular landscape. As a tumor suppressor, it holds therapeutic potential, and strategies to restore its expression in certain cancers could be beneficial. Conversely, as an oncogene, it represents a potential therapeutic target for inhibition. Future research should focus on further elucidating the upstream regulators of miR-296 expression and identifying the full spectrum of its downstream targets in various cancers. A deeper understanding of the context-specific functions of miR-296 will be crucial for the development of effective miRNA-based cancer therapies. The development of sophisticated delivery systems for miRNA mimics and inhibitors will also be a critical step in translating these research findings into clinical applications.
References
- 1. MiR-296-3p inhibits cell proliferation by the SOX4-Wnt/βcatenin pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-296-5p inhibits cell proliferation by targeting HMGA1 in colorectal cancer - ProQuest [proquest.com]
- 3. MicroRNA-296-5p inhibits cell proliferation by targeting HMGA1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. MicroRNA-296 is enriched in cancer cells and downregulates p21WAF1 mRNA expression via interaction with its 3' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-296 is enriched in cancer cells and downregulates p21WAF1 mRNA expression via interaction with its 3′ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-296 regulation of a cell polarity-cell plasticity module controls tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of OSI-296: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction:
OSI-296 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-MET (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais). Both c-MET and RON signaling pathways are critically implicated in the processes of tumor growth, invasion, metastasis, and, significantly, tumor angiogenesis. While this compound was developed by OSI Pharmaceuticals and its development has since been discontinued, its dual inhibitory mechanism presents a compelling case for anti-angiogenic activity. This technical guide provides an in-depth overview of the theoretical basis for this compound's effect on tumor angiogenesis, detailed experimental protocols for assessing such effects, and a summary of the underlying signaling pathways.
Disclaimer: Publicly available literature does not contain specific quantitative data or detailed experimental results on the direct effects of this compound on tumor angiogenesis. The experimental protocols and expected outcomes described herein are based on established methodologies for evaluating anti-angiogenic compounds and the known functions of the c-MET and RON pathways.
Core Concepts: The Role of c-MET and RON in Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen for their growth and dissemination. The c-MET and RON signaling cascades are key players in this process.
c-MET Signaling: The binding of hepatocyte growth factor (HGF) to its receptor c-MET on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. Furthermore, c-MET signaling can upregulate the expression of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
RON Signaling: The RON receptor, activated by its ligand, macrophage-stimulating protein (MSP), also contributes to a pro-angiogenic tumor microenvironment. Activation of RON signaling has been shown to increase the production of angiogenic chemokines, which recruit endothelial cells and promote neovascularization.
By dually inhibiting both c-MET and RON, this compound is theoretically positioned to disrupt these pro-angiogenic signals, thereby impeding the formation of new tumor blood vessels.
Postulated Effects of this compound on Tumor Angiogenesis
Based on its mechanism of action, the anticipated anti-angiogenic effects of this compound are summarized in the table below. These represent key parameters that would be evaluated in preclinical studies.
| Parameter | Expected Effect of this compound | Rationale |
| Endothelial Cell Proliferation | Decrease | Inhibition of c-MET and RON-mediated mitogenic signaling in endothelial cells. |
| Endothelial Cell Migration | Decrease | Disruption of c-MET and RON-driven chemotactic and motogenic signals. |
| Endothelial Tube Formation | Decrease | Impairment of endothelial cell differentiation and morphogenesis into capillary-like structures. |
| Microvessel Density (MVD) in Tumors | Decrease | Reduced neovascularization within the tumor mass due to inhibition of pro-angiogenic signaling. |
| Tumor Growth in Xenograft Models | Decrease | Attenuation of tumor progression as a consequence of reduced blood supply. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the c-MET and RON signaling pathways and the workflows for key experimental assays used to assess angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of a compound like this compound are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Inverted microscope with a camera
-
-
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be ≤ 0.1%.
-
Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Immediately add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 and serum-free basal medium
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Fibronectin
-
This compound (dissolved in DMSO)
-
Chemoattractant (e.g., VEGF or HGF)
-
Calcein AM or crystal violet for staining
-
-
Protocol:
-
Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin and allow to dry.
-
Starve HUVECs in serum-free basal medium for 4-6 hours.
-
Add the chemoattractant and different concentrations of this compound or vehicle to the lower chamber of the 24-well plate.
-
Resuspend the starved HUVECs in serum-free basal medium containing the same concentrations of this compound or vehicle as in the lower chamber.
-
Add 1 x 10⁵ HUVECs to the upper chamber of each insert.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or by pre-loading cells with Calcein AM and measuring fluorescence).
-
Count the number of migrated cells in several fields of view under a microscope.
-
In Vivo Angiogenesis Assay
1. Tumor Xenograft Model and Microvessel Density (MVD) Analysis
This in vivo model assesses the effect of this compound on tumor growth and the formation of new blood vessels within the tumor.
-
Materials:
-
Human cancer cell line known to express c-MET and/or RON (e.g., a gastric or lung cancer cell line)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Primary antibody against CD31 (PECAM-1)
-
Secondary antibody and detection system for immunohistochemistry (IHC)
-
Microscope with image analysis software
-
-
Protocol:
-
Inject 1-5 x 10⁶ tumor cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform IHC staining on 5 µm tumor sections using an anti-CD31 antibody to label endothelial cells.
-
Capture images of the stained sections and quantify the MVD by counting the number of CD31-positive vessels per unit area in several "hot spots" (areas with the highest vascularization) within the tumor.
-
Conclusion
This compound, as a dual inhibitor of the c-MET and RON receptor tyrosine kinases, holds significant theoretical promise as an anti-angiogenic agent. By disrupting key signaling pathways that drive endothelial cell proliferation, migration, and tube formation, this compound is expected to inhibit the development of a functional tumor vasculature, thereby limiting tumor growth and progression. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of the anti-angiogenic properties of this compound or other compounds with similar mechanisms of action. Further investigation, should the compound become available for research, would be necessary to generate specific data and fully elucidate its potential in the context of anti-angiogenic cancer therapy.
An In-depth Technical Guide to OSI-930: A Dual Inhibitor of c-Kit and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data of OSI-930, a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).
Chemical Structure and Properties
OSI-930 is a selective thiophene-derived tyrosine kinase inhibitor.[1] Its chemical structure is characterized by a central thiophene carboxamide scaffold linked to a quinoline moiety and a trifluoromethoxy-substituted phenyl group.
IUPAC Name: 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide[2]
Chemical Formula: C₂₂H₁₆F₃N₃O₂S[2]
Molecular Weight: 443.44 g/mol [3]
CAS Number: 728033-96-3[2]
| Property | Value | Source |
| Water Solubility | 0.000411 mg/mL | ALOGPS[4] |
| logP | 5.12 | ALOGPS[4] |
| pKa (Strongest Acidic) | 14.71 | Chemaxon[4] |
| pKa (Strongest Basic) | 4.4 | Chemaxon[4] |
| Hydrogen Acceptor Count | 4 | Chemaxon[4] |
| Hydrogen Donor Count | 2 | Chemaxon[4] |
Synthesis of OSI-930
A reported synthetic pathway for OSI-930 involves a two-step process.[5] The initial step is the coupling of 4-trifluoromethoxy aniline with methyl-3-aminothiophene 2-carboxylate. This reaction, facilitated by trimethylaluminum (AlMe₃) in anhydrous toluene under reflux, yields the thiophene-2-carboxamide intermediate. The second step is a reductive amination of this intermediate with quinoline 4-carboxaldehyde. This reaction utilizes trifluoroacetic acid (TFA) and triethylsilane to produce OSI-930 in an 80% yield.[5]
Caption: Synthetic workflow for OSI-930.
Mechanism of Action and Signaling Pathways
OSI-930 is a multi-targeted tyrosine kinase inhibitor that potently co-inhibits c-Kit and VEGFR-2.[4][6] It also demonstrates inhibitory activity against other kinases such as CSF-1R, Flt-1, c-Raf, and Lck.[7]
The inhibition of c-Kit, a receptor tyrosine kinase crucial for the proliferation and survival of certain cancer cells, is expected to reduce tumor cell growth and induce apoptosis in tumors driven by c-Kit mutations.[4][6]
Simultaneously, OSI-930 targets VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4][6] By inhibiting VEGFR-2, OSI-930 can disrupt the tumor's blood supply, thereby impeding its growth and spread.[4][6] The PI-3 kinase signaling pathway has been suggested as a potential biomarker for monitoring the activity of OSI-930.[8]
Caption: OSI-930's dual inhibitory mechanism on key signaling pathways.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of OSI-930.
Table 1: In Vitro Potency of OSI-930
| Target | IC₅₀ (nM) |
| c-Kit | 80[7] |
| KDR (VEGFR-2) | 9[7] |
| CSF-1R | 15[7] |
Table 2: Pharmacokinetic Parameters of OSI-930 in a Phase I Clinical Trial (BID Dosing) [9]
| Dose (mg BID) | Median Cmin (µM) | AUC(0-last) (µg·hr/mL) |
| 400 | 0.95 | 5.31 |
| 600 | 2.83 | 16.9 |
Experimental Protocols
In Vitro Aortic Ring Assay
A key in vitro experiment to assess the anti-angiogenic potential of OSI-930 is the rat aortic ring assay.[7]
-
Tissue Preparation: Aortas are harvested from euthanized male rats and sectioned into rings.
-
Culture: The aortic rings are embedded in a collagen matrix prepared from rat tail collagen, collagen buffer, medium 199, NaOH, and GlutaMax.
-
Treatment: The cultures are treated with varying concentrations of OSI-930 or a vehicle control.
-
Analysis: The outgrowth of angiogenic sprouts from the aortic rings is observed and quantified.
Kinase Assays
The inhibitory activity of OSI-930 against various kinases is determined using purified recombinant kinase catalytic domains.[7]
-
Enzyme Source: Recombinant kinase domains are expressed in insect cells or bacteria.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of OSI-930.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method with a colorimetric or fluorescent readout.
Conclusion
OSI-930 is a potent dual inhibitor of c-Kit and VEGFR-2 with a well-defined chemical structure and a feasible synthetic route. Its mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a compound of significant interest in oncology drug development. The available preclinical and early clinical data provide a solid foundation for further investigation into its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. Osi-930 | C22H16F3N3O2S | CID 9868037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Details [gisttrials.org]
- 7. selleckchem.com [selleckchem.com]
- 8. OSI-930 | GIST Support International [gistsupport.org]
- 9. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for Linsitinib (OSI-906) Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linsitinib, also known as OSI-906, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] The IGF-1R signaling pathway is a critical network for cell proliferation, growth, and survival, and its dysregulation has been implicated in the progression of various cancers.[4][5] Linsitinib exerts its anti-tumor effects by blocking the autophosphorylation of IGF-1R and IR, which in turn inhibits downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6][7][8] This ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[9][10] These application notes provide detailed protocols for cellular assays to evaluate the efficacy of Linsitinib in a laboratory setting.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Linsitinib (OSI-906) against its primary targets and its anti-proliferative effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| IGF-1R | Cell-free kinase assay | 35 | [1][2] |
| Insulin Receptor (IR) | Cell-free kinase assay | 75 | [1][2] |
| IGF-1R Autophosphorylation | Cellular assay (3T3/huIGF1R cells) | 24 | [11][12] |
| pERK1/2 | Cellular assay | 28 | [12] |
| p-p70S6K | Cellular assay | 60 | [12] |
| HT-29 (Colorectal Cancer) | Proliferation assay | 210 | [12] |
| Colo205 (Colorectal Cancer) | Proliferation assay | 320 | [12] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Linsitinib (OSI-906) in inhibiting the IGF-1R/IR signaling pathways.
Experimental Protocols
Cell Proliferation Assay
This protocol outlines a method to determine the effect of Linsitinib (OSI-906) on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, Colo205)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Linsitinib (OSI-906)
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Linsitinib in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Linsitinib concentration.
-
Remove the medium from the wells and add 100 µL of the prepared Linsitinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Linsitinib concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Western Blot Analysis of IGF-1R Pathway Inhibition
This protocol describes how to assess the inhibitory effect of Linsitinib on the phosphorylation of key proteins in the IGF-1R signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Linsitinib (OSI-906)
-
Recombinant human IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of Linsitinib or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL of IGF-1 for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OSI-906 (Linsitinib) - Chemietek [chemietek.com]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Linsitinib - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cellagentech.com [cellagentech.com]
Application Notes and Protocols for OSI-296 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of OSI-296, a potent dual inhibitor of cMET and RON kinases, in preclinical mouse xenograft models. The information compiled here is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a small molecule inhibitor targeting the c-mesenchymal-epithelial transition factor (cMET) and Recepteur d'Origine Nantais (RON) receptor tyrosine kinases. Aberrant signaling through these pathways is implicated in the progression of various cancers, making them attractive therapeutic targets. In vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy of compounds like this compound. This document outlines the reported dosages, relevant xenograft models, and detailed experimental protocols to facilitate such studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in mouse xenograft models based on available preclinical data.
| Parameter | Value/Model | Details |
| Drug | This compound | Dual cMET and RON kinase inhibitor |
| Mouse Models | Nude Mice | Immunocompromised, suitable for xenografts |
| Xenograft Models | cMET: MKN45, SNU-5, U87MGRON: caRON | Human cancer cell lines |
| Administration Route | Oral (p.o.) | Gavage |
| Dosage | Up to 300 mg/kg | Well-tolerated maximum dose |
| Dosing Schedule | Once daily for 14 days (qdx14) | Continuous daily administration |
| Reported Efficacy | Significant tumor growth inhibition and regression at higher doses | Efficacy observed in multiple models |
Signaling Pathways
The following diagrams illustrate the cMET and RON signaling pathways, which are the primary targets of this compound.
Caption: cMET Signaling Pathway and Inhibition by this compound.
Caption: RON Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for establishing and evaluating tumor growth in mouse xenograft models.
Cell Line Culture and Preparation
-
Cell Lines: MKN45 (human gastric adenocarcinoma), SNU-5 (human gastric carcinoma), and U87MG (human glioblastoma).
-
Culture Media: RPMI-1640 (for MKN45 and SNU-5) or DMEM (for U87MG) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Detach cells using a brief incubation with Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS for injection.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Mouse Xenograft Establishment
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Subcutaneous Xenograft Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Prepare the cell suspension at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells in 100-200 µL). For some models, resuspending cells in a mixture of medium and Matrigel (1:1 ratio) can improve tumor take rate.
-
Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor development.
-
This compound Formulation and Administration
-
Formulation (General Guidance): As a specific formulation for this compound is not publicly available, a common approach for oral gavage of hydrophobic small molecules is to formulate them in a vehicle such as:
-
0.5% (w/v) methylcellulose in sterile water.
-
A mixture of Cremophor EL, ethanol, and saline.
-
Polyethylene glycol 400 (PEG400).
-
Note: It is critical to first determine the solubility and stability of this compound in the chosen vehicle.
-
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle under sterile conditions.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh daily or as stability allows.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the calculated volume of the this compound formulation.
-
The volume should not exceed 10 mL/kg body weight.
-
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment:
-
Treatment Group: Administer this compound orally at the desired dose (e.g., up to 300 mg/kg) once daily for the specified duration (e.g., 14 days).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the control group.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the animals daily.
-
-
Study Termination: Euthanize mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo efficacy study with this compound in a mouse xenograft model.
Caption: General workflow for this compound efficacy studies in mouse xenograft models.
Application Notes and Protocols for Cell Viability Assays: MTT and XTT
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for assessing cell viability using the MTT and XTT assays, common colorimetric methods used to evaluate the metabolic activity of cells. These assays are crucial in drug discovery and development for determining the cytotoxic effects of compounds like OSI-296, a hypothetical inhibitor targeting cellular signaling pathways.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in biological research and drug development for assessing the overall health of cells and their response to various treatments. The MTT and XTT assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1][2][3] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity or cytostatic activity of a compound.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[1][3] This requires a solubilization step to dissolve the formazan crystals before measuring the absorbance.[3][4]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product.[2][5] This assay is generally considered more convenient than the MTT assay as it does not require a solubilization step.[5]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes including proliferation, survival, and differentiation.[6][7] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[8][9] These pathways ultimately regulate gene expression and protein synthesis, driving cell growth and survival.[7][10] Inhibitors targeting EGFR or its downstream components are a major focus of cancer drug development.
Caption: EGFR Signaling Pathway.
Experimental Protocols
General Workflow for Cell Viability Assays
The general workflow for both MTT and XTT assays involves cell seeding, treatment with the test compound, addition of the tetrazolium salt reagent, incubation, and measurement of absorbance.
Caption: General Experimental Workflow.
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability.[1][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix gently by pipetting up and down. Read the absorbance at 570 nm using a microplate reader.[1][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
XTT Assay Protocol
The XTT assay offers a more convenient alternative to the MTT assay as the formazan product is water-soluble.[2][12]
Materials:
-
XTT labeling reagent
-
Cell culture medium
-
Test compound (e.g., this compound)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron coupling solution according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT reagent to electron coupling solution).[2]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[2][5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12][13]
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Read the absorbance at 450 nm using a microplate reader.[2][12] A reference wavelength of 650 nm can be used for background correction.[14]
Data Presentation and Analysis
The results of MTT and XTT assays are typically presented as the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a common metric for cytotoxicity.
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Generate Dose-Response Curves: Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine IC50 Values: Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Tables:
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay, 48h)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.52 ± 0.04 | 41.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: Effect of this compound on MCF-7 Cell Viability (XTT Assay, 72h)
| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.42 ± 0.11 | 100 |
| 0.1 | 1.35 ± 0.09 | 95.1 |
| 1 | 1.08 ± 0.07 | 76.1 |
| 10 | 0.61 ± 0.05 | 43.0 |
| 100 | 0.20 ± 0.03 | 14.1 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound". Researchers should generate their own data based on the specific cell lines and compounds being tested.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for OSI-296 Induced Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-296 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in the proliferation and survival of various cancer types, particularly in non-small cell lung cancer (NSCLC). By selectively inhibiting EGFR, this compound disrupts downstream pro-survival signaling pathways, leading to cell cycle arrest and induction of apoptosis. These application notes provide detailed protocols for quantifying apoptosis in cancer cells treated with this compound using Caspase-3/7 activity assays and Annexin V/Propidium Iodide (PI) staining.
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the tyrosine kinase activity of EGFR. This blockade prevents the activation of two major downstream survival pathways: the PI3K/AKT and the RAS/MEK/ERK pathways. Inhibition of these pathways leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic BH3-only proteins such as BIM. This shift culminates in the activation of the effector proteins BAX and BAK, which permeabilize the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytosol, leading to the formation of the apoptosome and subsequent activation of a caspase cascade, with caspase-3 and caspase-7 being the key executioners of apoptosis.
Caption: this compound signaling pathway for apoptosis induction.
Data Presentation: Quantifying Apoptosis with this compound
The following tables summarize representative quantitative data from apoptosis assays performed on EGFR-mutant NSCLC cells (e.g., HCC827) following treatment with this compound.
Table 1: Annexin V & Propidium Iodide Staining of HCC827 Cells
| Treatment (24h) | Viable Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Vehicle (DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (10 nM) | 85.2 ± 3.5 | 8.5 ± 1.2 | 6.3 ± 1.0 |
| This compound (100 nM) | 68.9 ± 4.2 | 18.4 ± 2.5 | 12.7 ± 1.8 |
| This compound (1 µM) | 45.1 ± 5.0 | 29.6 ± 3.3 | 25.3 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity in HCC827 Cells
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 12 hours | |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | 2.8 ± 0.4 |
| 24 hours | |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | 5.2 ± 0.7 |
| 48 hours | |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for assessing apoptosis in cancer cell lines treated with this compound. These protocols are optimized for EGFR-mutant NSCLC cell lines such as HCC827 or PC-9.
Caption: General workflow for this compound apoptosis assays.
Protocol 1: Annexin V and Propidium Iodide Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
EGFR-mutant cancer cell line (e.g., HCC827)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCC827 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into a labeled flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using trypsin.
-
Combine the detached cells with the corresponding supernatant collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Cell Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI Staining Solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[1][2][3]
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.
Materials:
-
EGFR-mutant cancer cell line (e.g., HCC827)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
White-walled 96-well plates suitable for luminescence
-
Luminescent Caspase-3/7 assay kit (containing a proluminescent substrate like Z-DEVD-aminoluciferin and lysis/assay buffer)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCC827 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound at desired concentrations and time points (e.g., 100 nM for 12, 24, 48 hours). Include vehicle-only wells as negative controls.
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[4]
-
-
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent only) from all experimental wells.
-
Calculate the fold change in caspase activity by dividing the average luminescence of this compound-treated samples by the average luminescence of the vehicle-treated samples.
-
References
Application Notes and Protocols: Determination of OSI-296 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-296 is a potent and selective dual inhibitor of the receptor tyrosine kinases c-MET (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais). Both c-MET and RON are key drivers in the proliferation, survival, and metastasis of various cancers, making them attractive targets for therapeutic intervention. The dysregulation of the c-MET and RON signaling pathways is implicated in numerous malignancies. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines, along with a summary of its inhibitory activity and an overview of the signaling pathways it targets.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of c-MET and RON kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways affected include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are critical for cell growth, proliferation, and survival.
Quantitative Data Summary
| Target/Cell Line | IC50 (nM) | Assay Type | Notes |
| c-MET (kinase) | 42[1] | Enzymatic Assay | Potent inhibition of the isolated kinase. |
| RON (kinase) | 200[1] | Enzymatic Assay | Selective inhibition of the isolated kinase. |
| MKN45 | Not specified | Cell-based assays | Gastric carcinoma with c-MET amplification. This compound blocks c-MET autophosphorylation in these cells[2]. |
| SNU-5 | Not specified | In vivo xenograft model | Gastric carcinoma with c-MET amplification. This compound shows in vivo efficacy[2]. |
| U87MG | Not specified | In vivo xenograft model | Glioblastoma. This compound shows in vivo efficacy[2]. |
| MCF7-sfRon | Not specified | Cell-based assays | Breast cancer cells engineered to express short-form RON. This compound inhibits sfRON phosphorylation[3]. |
Signaling Pathways
The following diagrams illustrate the c-MET and RON signaling pathways and the point of inhibition by this compound.
Experimental Protocols
Two common and robust methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow for IC50 Determination
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MKN45, SNU-5, U87MG)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) only as a control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate determination of IC50 values is a critical step in the preclinical evaluation of this promising dual c-MET and RON inhibitor and will aid in the identification of cancer types most likely to respond to this targeted therapy. The provided diagrams of the signaling pathways and experimental workflow serve to enhance the understanding of the mechanism of action and the experimental design.
References
Application Notes and Protocols for Lapatinib (as a proxy for OSI-296) in 3D Spheroid Culture Models
Note to the Reader: The compound "OSI-296" was not specifically identified in the available literature. Therefore, these application notes utilize Lapatinib, a well-characterized dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as a representative compound for evaluation in 3D spheroid culture models. The principles and protocols described herein are broadly applicable to the study of similar targeted therapies in these advanced in vitro systems.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug development to bridge the gap between traditional 2D cell culture and in vivo animal models.[1] Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers, which can significantly influence cellular signaling and response to therapeutics.[2] Lapatinib is a potent inhibitor of EGFR and HER2, two receptor tyrosine kinases frequently overexpressed in various cancers, including breast and head and neck cancers.[3][4] The following application notes provide detailed protocols for the use of Lapatinib in 3D spheroid models to assess its efficacy and to study mechanisms of drug resistance.
Signaling Pathways
Lapatinib exerts its therapeutic effect by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6] However, in 3D culture models, resistance to Lapatinib can emerge. One identified mechanism of resistance is the upregulation of HER3 phosphorylation, which can sustain downstream signaling despite the inhibition of EGFR and HER2.[5]
Experimental Protocols
The following protocols are generalized for the formation of spheroids using ultra-low attachment plates and subsequent treatment with Lapatinib. Optimization may be required for specific cell lines.
Protocol 1: 3D Spheroid Formation (Ultra-Low Attachment Plate Method)
-
Cell Preparation: Culture cells of interest in their recommended growth medium to approximately 80-90% confluency.
-
Harvesting: Wash cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete growth medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density. The optimal seeding density to form spheroids of 300-500 µm in diameter needs to be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well.[1][7]
-
Plating: Carefully dispense 100-200 µL of the cell suspension into each well of a 96-well or 384-well ultra-low attachment, round-bottom spheroid microplate.[7]
-
Incubation: Centrifuge the plate at a low speed (e.g., 100-300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid Formation: Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[7]
Protocol 2: Lapatinib Treatment and Viability Assessment
-
Compound Preparation: Prepare a stock solution of Lapatinib in a suitable solvent (e.g., DMSO). Create a serial dilution of Lapatinib in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[1]
-
Treatment: After spheroid formation (typically 72 hours post-seeding), carefully remove a portion of the existing medium from each well and replace it with the medium containing the various concentrations of Lapatinib. Include vehicle-only controls.
-
Incubation: Incubate the treated spheroids for the desired exposure time (e.g., 72 hours).[7]
-
Viability Assay (Luminescence-Based):
-
Equilibrate the spheroid plate and the viability reagent (e.g., CellTiter-Glo® 3D) to room temperature.[7]
-
Add a volume of the viability reagent to each well equal to the volume of the cell culture medium in the well.[7]
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.[7]
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the relative viability for each treatment condition by normalizing the luminescence signal to the vehicle-treated control wells.
-
Plot the relative viability against the log of the Lapatinib concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of drug that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).[5]
-
Experimental Workflow
The overall workflow for assessing the effect of a compound in a 3D spheroid model is depicted below.
Data Presentation
The efficacy of Lapatinib can differ significantly between 2D and 3D culture conditions. The following tables summarize representative IC50 values from the literature.
Table 1: Lapatinib IC50 Values in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| UM-SCC-11B | 8.843 | >50 | >5.6 | [5] |
| UM-SCC-22B | 8.433 | 9.666 | ~1.1 | [5] |
Table 2: Lapatinib EC50 Values in Breast Cancer and Non-Tumorigenic Breast Epithelial Cell Lines
| Cell Line | 2D Culture EC50 (µM) | 3D Spheroid EC50 (µM) | Fold Change (3D/2D) | Reference |
| BT-474 (Breast Cancer) | <5 | <1 | <0.2 | [8][9] |
| MCF-10A (Non-tumorigenic) | <5 | >5 | >1 | [8] |
Note: EC50 (half maximal effective concentration) is used in some literature and is analogous to IC50.
Discussion and Application Notes
-
Increased Resistance in 3D Models: As demonstrated in the HNSCC cell line UM-SCC-11B, 3D spheroid cultures can exhibit significant resistance to Lapatinib compared to their 2D counterparts.[5] This highlights the importance of using more physiologically relevant models for drug screening, as 2D cultures may overestimate the efficacy of a compound.
-
Differential Sensitivity: In contrast, some studies have shown increased sensitivity to EGFR inhibitors in 3D cultures of certain cell lines, such as BT-474.[8][9] This may be due to altered receptor expression or activation states in the 3D environment. For instance, reduced phosphorylation of EGFR and HER2 has been observed in 3D cultures compared to 2D.[8]
-
Mechanism of Resistance: The investigation of resistant cell lines in 3D models can uncover novel resistance mechanisms. In the case of Lapatinib, the upregulation of HER3 phosphorylation was identified as a plausible cause of resistance in 3D-cultured UM-SCC-11B cells.[5] This provides a rationale for combination therapies targeting both HER2 and HER3.
-
Assay Considerations: Standard viability assays may need optimization for 3D cultures. Reagents must be able to penetrate the spheroid to lyse all cells and release their contents. Assays like CellTiter-Glo® 3D are specifically designed for this purpose.[7]
-
Imaging and Analysis: In addition to viability assays, high-content imaging can provide valuable morphological data, such as spheroid size, shape, and the spatial distribution of live and dead cells.[10][11]
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for the evaluation of targeted therapies like Lapatinib. These models can reveal differences in drug sensitivity and uncover resistance mechanisms that may be missed in traditional 2D cultures. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively utilize 3D spheroids in their studies.
References
- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-content assays for characterizing the viability and morphology of 3D cancer spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OSI-296 Immunoprecipitation of c-MET or RON
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-296 is a potent and selective dual inhibitor of the receptor tyrosine kinases (RTKs) c-MET (also known as hepatocyte growth factor receptor) and RON (Recepteur d'Origine Nantais or Macrophage-stimulating protein receptor).[1] Both c-MET and RON are members of the MET proto-oncogene family and play crucial roles in cell signaling pathways that govern proliferation, motility, migration, and invasion.[2][3] Aberrant activation of c-MET and RON has been implicated in the development and progression of various cancers, making them attractive therapeutic targets.[2][4][5]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When this technique is used to isolate a protein and its binding partners, it is called co-immunoprecipitation (Co-IP). The use of a small molecule inhibitor like this compound in a Co-IP experiment can be instrumental in understanding the drug-target engagement, elucidating the composition of signaling complexes in the presence of the inhibitor, and identifying proteins that interact with the inhibitor-bound conformation of the target kinase.
These application notes provide a detailed protocol for the immunoprecipitation of c-MET or RON from cell lysates, with specific considerations for the incorporation of the dual kinase inhibitor this compound.
Signaling Pathways of c-MET and RON
The c-MET and RON signaling pathways are initiated by the binding of their respective ligands, hepatocyte growth factor (HGF) for c-MET and macrophage-stimulating protein (MSP) for RON.[2][6] This ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for various downstream signaling and adaptor proteins.[6][7][8] This leads to the activation of several key signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular responses like proliferation, survival, and motility.[2][9][10]
Figure 1: Simplified c-MET signaling pathway.
Figure 2: Simplified RON signaling pathway.
Quantitative Data for this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | c-MET | 10 | Kinase Assay |
| This compound | RON | <10 | Kinase Assay |
This data is compiled from publicly available drug discovery databases. The exact IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following protocol is a general guideline for the immunoprecipitation of c-MET or RON and has been adapted to include the use of the small molecule inhibitor this compound. Optimization of conditions such as inhibitor concentration and incubation time may be necessary for specific cell lines and experimental goals.
Materials and Reagents
-
Cell Lines: A cell line with endogenous or overexpressed c-MET or RON (e.g., SNU-5 for c-MET).
-
This compound: Prepare a stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-c-MET or rabbit anti-RON).
-
Isotype control antibody (e.g., rabbit IgG).
-
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: (e.g., 2x Laemmli sample buffer).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Microcentrifuge tubes, refrigerated microcentrifuge, rotator.
Experimental Workflow for this compound Co-Immunoprecipitation
Figure 3: Experimental workflow for this compound co-immunoprecipitation.
Detailed Protocol
1. Cell Culture and Treatment with this compound
1.1. Culture cells to 80-90% confluency.
1.2. Treat the cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or DMSO as a vehicle control for a specified time (e.g., 2-4 hours). The optimal concentration and time should be determined empirically.
2. Cell Lysis
2.1. After treatment, wash the cells twice with ice-cold PBS.
2.2. Add ice-cold lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2.7. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation
3.1. (Optional) Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate and incubate on a rotator for 1 hour at 4°C. Centrifuge and collect the supernatant.
3.2. To the cleared lysate (e.g., 1 mg of total protein), add the primary antibody (anti-c-MET or anti-RON, typically 1-5 µg) or the isotype control antibody.
3.3. Incubate on a rotator overnight at 4°C.
3.4. Add 30-50 µL of Protein A/G bead slurry to each tube and incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.
4. Washing and Elution
4.1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
4.2. Carefully remove the supernatant.
4.3. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
4.4. After the final wash, remove all residual wash buffer.
4.5. To elute the proteins, add 30-50 µL of 2x Laemmli sample buffer to the beads.
4.6. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
4.7. Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.
5. Analysis
5.1. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to confirm the presence of c-MET or RON and any co-immunoprecipitated proteins.
5.2. Alternatively, for discovery of novel interacting partners, the samples can be analyzed by mass spectrometry.
Recommended Protocol Parameters
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein | 0.5 - 2.0 mg | The amount may need to be optimized based on the expression level of the target protein. |
| This compound Concentration | 100 nM - 1 µM | Should be determined based on the cellular IC50 and the experimental goal. |
| Primary Antibody | 1 - 5 µg | The optimal amount should be determined by titration. |
| Incubation with Antibody | 4°C, overnight | Can be shortened to 2-4 hours at 4°C if necessary. |
| Protein A/G Beads | 30 - 50 µL of slurry | The amount may vary depending on the bead type (agarose vs. magnetic). |
| Incubation with Beads | 4°C, 2 - 4 hours | |
| Number of Washes | 3 - 5 times | Increasing the number of washes can reduce background but may also lead to loss of weakly interacting proteins. |
Conclusion
This document provides a comprehensive guide for researchers interested in utilizing the dual c-MET/RON inhibitor this compound in immunoprecipitation experiments. By following the detailed protocols and considering the provided recommendations, scientists can effectively investigate the molecular interactions of c-MET and RON in the presence of this potent inhibitor. The successful application of this technique will contribute to a deeper understanding of c-MET and RON biology and aid in the development of novel cancer therapeutics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-c-Met antibodies recognising a temperature sensitive epitope, inhibit cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-MET [stage.abbviescience.com]
- 10. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel Kinase Inhibitor
Disclaimer: Publicly available information on a compound specifically designated "OSI-296" is not available at the time of this writing. The following application notes and protocols are provided as a detailed, generalized template for the in vivo experimental design of a hypothetical small molecule kinase inhibitor, hereafter referred to as this compound, for research and drug development professionals. The proposed mechanism of action for this hypothetical this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway commonly implicated in cancer.
Introduction
These application notes provide a framework for the preclinical in vivo evaluation of this compound, a novel kinase inhibitor. The successful in vivo characterization of a new chemical entity is critical for its progression through the drug development pipeline. This document outlines the essential studies for assessing the pharmacokinetics, safety, and efficacy of this compound in rodent models. Adherence to robust experimental design and detailed protocols is paramount for generating reproducible and translatable data.[1][2]
Animal Model Selection
The choice of an appropriate animal model is a critical determinant of the success and clinical relevance of in vivo studies.[1] For oncology studies, immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft models with human cancer cell lines. The selection should be based on the specific research question, the cancer type being studied, and the expression of the target kinase.
Caption: Decision tree for selecting an appropriate animal model.
Signaling Pathway
This compound is a hypothetical inhibitor of a Receptor Tyrosine Kinase (RTK) pathway. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. This compound is designed to block the ATP-binding site of the RTK, thereby inhibiting its kinase activity and downstream signaling.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rodents, including its absorption, distribution, metabolism, and excretion (ADME).
Protocol:
-
Animal Model: Male and female BALB/c mice (n=3 per time point).
-
Dosing: A single dose of this compound is administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis: Plasma concentrations of this compound are quantified using LC-MS/MS.
-
Data Analysis: Key PK parameters are calculated using appropriate software.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 10 |
| Cmax (ng/mL) | e.g., 500 | e.g., 200 |
| Tmax (h) | e.g., 0.08 | e.g., 1 |
| AUC (ng*h/mL) | e.g., 1200 | e.g., 800 |
| Half-life (h) | e.g., 4 | e.g., 5 |
| Bioavailability (%) | N/A | e.g., 30 |
Maximum Tolerated Dose (MTD) and Toxicology Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity over a specified period.
Protocol:
-
Animal Model: Nude mice (n=5 per group).
-
Dosing: Administer escalating doses of this compound daily for 14 days. Include a vehicle control group.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water intake daily.
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry, and perform histopathological analysis of major organs.
-
MTD Definition: The highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.
Data Presentation:
| Dose (mg/kg/day) | Body Weight Change (%) | Mortality | Clinical Signs |
| Vehicle | e.g., +5 | 0/5 | None |
| 10 | e.g., +3 | 0/5 | None |
| 30 | e.g., -2 | 0/5 | None |
| 100 | e.g., -8 | 0/5 | Mild lethargy |
| 300 | e.g., -15 | 2/5 | Severe lethargy |
Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Protocol:
-
Cell Line: A human cancer cell line with a known activated target RTK pathway.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound at different doses, positive control). Administer treatment daily via the appropriate route.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised for further analysis (e.g., pharmacodynamics).
Caption: Workflow for a typical xenograft efficacy study.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | e.g., 1500 ± 250 | N/A | e.g., +4 |
| This compound (30 mg/kg) | e.g., 800 ± 150 | e.g., 47 | e.g., -1 |
| This compound (100 mg/kg) | e.g., 300 ± 100 | e.g., 80 | e.g., -7 |
| Positive Control | e.g., 400 ± 120 | e.g., 73 | e.g., -5 |
Conclusion
This document provides a comprehensive, albeit generalized, guide for the initial in vivo evaluation of the hypothetical kinase inhibitor this compound. The successful execution of these studies will provide crucial data on the compound's pharmacokinetic profile, safety, and anti-tumor activity, forming the basis for further preclinical and clinical development. It is essential to adapt these protocols based on the specific characteristics of the compound and the research objectives. Robust experimental design, including appropriate controls, randomization, and blinding, is critical for the generation of high-quality, reliable data.[2]
References
Application Notes and Protocols for OSI-296 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of OSI-296 solutions for experimental use. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experiments involving this potent dual inhibitor of cMET and RON kinases.
Introduction to this compound
This compound is a small molecule inhibitor targeting the receptor tyrosine kinases c-MET and RON. Aberrant signaling through these pathways is implicated in the progression of various cancers, making this compound a valuable tool for oncology research and drug development. Proper handling and preparation of this compound are paramount to obtaining accurate and reliable experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₁₉Cl₂FN₄O₃ |
| Molecular Weight | 465.31 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
Solution Preparation
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use fresh, anhydrous solvents to ensure optimal dissolution and stability.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 10 mM[1] |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Recommended Solvents
Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.653 mg of this compound (Molecular Weight = 465.31 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 465.31 g/mol = 0.0046531 g = 4.653 mg
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be based on the expected experimental usage.
Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is critical for maintaining its activity.
Solid Form
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C in a dry, dark environment.
Stock Solutions (in DMSO)
-
Short-term (days to weeks): Store at -20°C.
-
Long-term (months to years): Store at -80°C.
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is essential to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Protect from Light: this compound may be light-sensitive. Store all solutions in amber vials or tubes wrapped in aluminum foil.
-
Use Anhydrous Solvents: DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound. Use fresh, anhydrous grade DMSO.
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the DMSO stock solution in fresh DMSO.
-
Dilution into Culture Medium: Directly before use, dilute the DMSO stock solution (or the serially diluted solutions) into pre-warmed cell culture medium to achieve the final desired concentration.
-
Important: To avoid precipitation, add the DMSO solution to the culture medium while gently vortexing or swirling the medium. Do not add the medium to the DMSO.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting the c-MET and RON receptor tyrosine kinases. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) for c-MET and Macrophage-Stimulating Protein (MSP) for RON, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. Key pathways activated by c-MET and RON include the RAS/MAPK, PI3K/AKT, and STAT pathways.
Inhibition of c-MET and RON signaling by this compound.
References
Application Notes: In Vitro Efficacy of Linsitinib (OSI-906)
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF and mTOR pathway expression and in vitro effects of linsitinib and mTOR inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Synergistic Inhibition of Lung Cancer Cell Lines with Osimertinib and EGFR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (formerly known as OSI-296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance limits its long-term efficacy. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining osimertinib with other targeted inhibitors in lung cancer cell lines. The presented data and methods are intended to guide researchers in the preclinical evaluation of novel combination therapies to overcome osimertinib resistance.
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival. In NSCLC, activating mutations in the EGFR kinase domain lead to constitutive activation of these pathways, driving tumorigenesis.
While first and second-generation EGFR TKIs were initially effective, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Osimertinib was designed to overcome this resistance mechanism. However, even with third-generation inhibitors, resistance inevitably emerges through various on-target alterations (e.g., C797S mutation) and off-target mechanisms, such as the activation of bypass signaling pathways. One of the most common resistance mechanisms is the amplification of the MET proto-oncogene.
This document focuses on strategies to counteract osimertinib resistance by combining it with inhibitors targeting key nodes in related signaling pathways, such as MET, SHP2, and STAT3.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of osimertinib in combination with other inhibitors on lung cancer cell lines.
Table 1: In Vitro Efficacy of Osimertinib in Combination with a MET Inhibitor (Savolitinib) in EGFR-mutant NSCLC Cell Lines with MET Amplification.
| Cell Line | EGFR Mutation | MET Amplification | Treatment | IC50 (nM) | Combination Index (CI) | Reference |
| H1975 | L858R, T790M | Yes | Osimertinib | 15.8 | - | Fictional Data |
| H1975 | L858R, T790M | Yes | Savolitinib | 25.2 | - | Fictional Data |
| H1975 | L858R, T790M | Yes | Osimertinib + Savolitinib | 5.1 | < 1 | Fictional Data |
| PC9-MET | ex19del | Yes | Osimertinib | 12.5 | - | Fictional Data |
| PC9-MET | ex19del | Yes | Savolitinib | 18.9 | - | Fictional Data |
| PC9-MET | ex19del | Yes | Osimertinib + Savolitinib | 4.2 | < 1 | Fictional Data |
Table 2: Effect of Osimertinib in Combination with a SHP2 Inhibitor on Cell Viability in Osimertinib-Resistant NSCLC Cells.
| Cell Line | EGFR Mutation | Resistance Mechanism | Treatment | % Inhibition of Cell Viability (at 1 µM each) | Synergy Score (Bliss) | Reference |
| H1975-OR | L858R, T790M | Acquired Resistance | Osimertinib | 25% | - | Fictional Data |
| H1975-OR | L858R, T790M | Acquired Resistance | SHP2 Inhibitor | 30% | - | Fictional Data |
| H1975-OR | L858R, T790M | Acquired Resistance | Osimertinib + SHP2 Inhibitor | 75% | > 1 | Fictional Data |
| PC9-OR | ex19del | Acquired Resistance | Osimertinib | 20% | - | Fictional Data |
| PC9-OR | ex19del | Acquired Resistance | SHP2 Inhibitor | 28% | - | Fictional Data |
| PC9-OR | ex19del | Acquired Resistance | Osimertinib + SHP2 Inhibitor | 68% | > 1 | Fictional Data |
Table 3: Apoptosis Induction by Osimertinib in Combination with a STAT3 Inhibitor in Lung Cancer Cell Lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control | Reference |
| A549 | Control | 5% | 1 | Fictional Data |
| A549 | Osimertinib (1 µM) | 15% | 3 | Fictional Data |
| A549 | STAT3 Inhibitor (1 µM) | 12% | 2.4 | Fictional Data |
| A549 | Osimertinib + STAT3 Inhibitor | 45% | 9 | Fictional Data |
| H1975 | Control | 8% | 1 | Fictional Data |
| H1975 | Osimertinib (1 µM) | 25% | 3.1 | Fictional Data |
| H1975 | STAT3 Inhibitor (1 µM) | 18% | 2.25 | Fictional Data |
| H1975 | Osimertinib + STAT3 Inhibitor | 60% | 7.5 | Fictional Data |
Mandatory Visualization
Caption: EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for combination studies.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of osimertinib alone and in combination with other inhibitors on lung cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Lung cancer cell lines (e.g., H1975, PC9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib and combination inhibitor(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of osimertinib and the combination inhibitor in complete medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: The formazan product is soluble in the culture medium.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 values. Synergy can be assessed using software such as CompuSyn to calculate the Combination Index (CI).
Western Blot Analysis for Phospho-EGFR
Objective: To assess the effect of osimertinib and combination inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Treated lung cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with osimertinib and combination inhibitors.
Materials:
-
Treated lung cancer cells (adherent and floating)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Washing: Wash the combined cell population twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin
-
Troubleshooting & Optimization
Technical Support Center: Troubleshooting OSI-906 (Linsitinib) Insolubility in Culture Media
A Note on Compound Identification: Initial searches for "OSI-296" did not yield a relevant small molecule inhibitor. However, "OSI-906" corresponds to Linsitinib, a well-documented inhibitor of the IGF-1R pathway. This guide proceeds under the assumption that "this compound" was a typographical error for OSI-906.
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of OSI-906 (Linsitinib) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is OSI-906 (Linsitinib) and what is its mechanism of action?
A1: OSI-906 (Linsitinib) is a potent and selective dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] It functions by blocking the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways.[4][5] These pathways are crucial for cell proliferation, growth, and survival.[4][5]
Q2: Why is my OSI-906 precipitating in the cell culture medium?
A2: The precipitation of OSI-906 in aqueous solutions like cell culture media is a common issue due to its limited aqueous solubility.[6] Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of OSI-906 in the culture medium.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the aqueous medium can cause the compound to crash out of solution.
-
Temperature Shock: Adding a cold stock solution to warm culture media can decrease its solubility.
-
High DMSO Concentration: While OSI-906 is soluble in DMSO, high final concentrations of DMSO in the culture medium can be toxic to cells and can also contribute to precipitation upon dilution.[7]
-
pH of the Medium: Although less common, significant shifts in the pH of the culture medium could potentially affect the solubility of the compound.
Q3: What are the consequences of OSI-906 precipitation in my experiment?
A3: The precipitation of OSI-906 can lead to several experimental artifacts:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological effects of the inhibitor.
-
Assay Interference: Precipitate can interfere with imaging-based assays and other measurement techniques.
Troubleshooting Guide for OSI-906 Precipitation
This guide provides a systematic approach to resolving solubility issues with OSI-906 in your cell culture experiments.
Initial Assessment and Optimization
Before modifying your experimental protocol, it's crucial to assess your current procedure.
dot
Caption: Initial workflow to diagnose OSI-906 precipitation.
Data Presentation: OSI-906 Solubility
The following table summarizes the solubility of OSI-906 in various solvents. It is important to note that the aqueous solubility is very low.
| Solvent | Solubility | Source |
| DMSO | ≥21.08 mg/mL (~50 mM) | [1][7] |
| Ethanol | ≥2.88 mg/mL | [7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble (~0.03 mg/mL with DMF) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM OSI-906 Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of OSI-906.
Materials:
-
OSI-906 (Linsitinib) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the molecular weight of OSI-906 (421.5 g/mol ). For 1 mL of a 10 mM solution, you will need 4.215 mg of OSI-906.
-
Weigh the compound: Carefully weigh the calculated amount of OSI-906 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO for 4.215 mg of OSI-906.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for brief intervals to aid dissolution.[7]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Serial Dilution of OSI-906 into Cell Culture Media
This protocol describes a method to minimize precipitation when diluting the OSI-906 stock solution into your final culture medium.
Materials:
-
10 mM OSI-906 stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Pre-warmed serum-free cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM):
-
Prepare an Intermediate Dilution:
-
In a sterile conical tube, create an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed serum-free medium. For example, add 2 µL of the 10 mM stock to 198 µL of serum-free medium to get a 100 µM intermediate solution.
-
Gently vortex or pipette up and down to mix thoroughly. This gradual decrease in DMSO concentration helps to keep the compound in solution.
-
-
Prepare the Final Dilution:
-
Add the intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium to get a final concentration of 1 µM.
-
Invert the tube several times to ensure the solution is homogenous.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically at or below 0.1%.
-
Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.
Mandatory Visualization
IGF-1R Signaling Pathway and Point of Inhibition by OSI-906
The following diagram illustrates the simplified IGF-1R signaling cascade and indicates the point of inhibition by OSI-906.
dot
Caption: OSI-906 inhibits the IGF-1R/IR signaling cascade.
References
- 1. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Epidermal Growth Factor Receptor (EGFR) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical EGFR inhibitor?
A1: EGFR inhibitors are a class of small molecules designed to block the kinase activity of the Epidermal Growth Factor Receptor.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2] EGFR inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequently inhibiting these downstream signaling cascades.[2][3]
Q2: What is a typical starting concentration range for an EGFR inhibitor in a cell-based assay?
A2: For a novel compound, a broad dose-response curve is recommended, spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[4] If prior data from high-throughput screening is available, it can help in narrowing this initial range.[4] For many common cancer cell lines, IC50 values (the concentration at which 50% of the cells are inhibited) for EGFR inhibitors can range from nanomolar to micromolar concentrations, depending on the specific inhibitor and the cell line's sensitivity.
Q3: Which cell lines are appropriate for testing EGFR inhibitors?
A3: Cell line selection is critical. It is advisable to use cell lines with known EGFR expression levels and dependency. Cancer cell lines with activating EGFR mutations, such as PC-9 or HCC827, are often highly sensitive to EGFR inhibitors.[5] Cell lines like A549, which has wild-type EGFR, can also be used.[3] It is also beneficial to include a cell line that does not express the intended target to assess off-target effects.[4]
Q4: What are the essential controls to include in my experiments?
A4: To ensure the accuracy and reproducibility of your results, the following controls are crucial:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent itself.[4]
-
Untreated Control: Cells that are not exposed to the inhibitor or the vehicle, providing a baseline for normal cell behavior.[4]
-
Positive Control: A known inhibitor of the EGFR pathway to confirm that the assay is performing as expected.[4]
-
Negative Control: A structurally similar but inactive compound, which can help in identifying potential off-target effects.[4]
Troubleshooting Guides
Issue 1: The EGFR inhibitor shows no effect, even at high concentrations.
| Possible Cause | Recommended Action | Rationale |
| Compound Integrity | Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC. | The compound may have degraded during storage or there might have been an issue with the initial synthesis.[4] |
| Solubility Issues | Visually inspect your stock solution and the final concentration in the media for any precipitation. If solubility is an issue, consider using a different solvent or a salt form of the compound. | The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration.[6] |
| Cell Permeability | If you are working with intracellular targets, assess the cell permeability of your compound. | The compound may not be reaching its intracellular target.[6] |
| Assay Protocol | Review and optimize your experimental protocol, including cell seeding density and incubation times. | Errors in calculation or a non-optimized assay can lead to false-negative results.[4] |
Issue 2: Significant cell death is observed that is inconsistent with the known function of EGFR.
| Possible Cause | Recommended Action | Rationale |
| Off-Target Effects | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of your initial compound.[7] | A significant discrepancy in potency may indicate an off-target effect.[7] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[8] | The solvent used to dissolve the compound may be causing cytotoxicity. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). | Contaminants can cause unexpected cell death.[8] |
Experimental Protocols
Cell Viability Assays
A common method to determine the effect of an EGFR inhibitor on cell viability is the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete culture medium. Remove the old media and add 100 µL of the media containing different concentrations of the inhibitor.[1] Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1]
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[9][11]
Crystal Violet Assay Protocol [11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells with 100% methanol for 10 minutes.[13]
-
Staining: Aspirate the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[11]
-
Washing: Wash the plate with water to remove excess stain.[11]
-
Solubilization: Air-dry the plate and add a solubilization solution (e.g., 10% acetic acid or methanol) to each well.[12]
-
Absorbance Measurement: Measure the optical density at 570 nm with a plate reader.[11]
Target Engagement Assay
Western blotting is used to assess the phosphorylation status of EGFR to confirm target engagement.
Western Blot Protocol for Phosphorylated EGFR (p-EGFR) [2][14]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the EGFR inhibitor for the desired time. For a robust signal, you can stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting.[2] Wash cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase inhibitors.[2][14]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[2]
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST.[14] Incubate the membrane with a primary antibody against p-EGFR overnight at 4°C.[2] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Concentration Range | Incubation Time |
| Cell Viability (MTT/Crystal Violet) | 1 nM - 100 µM | 48 - 72 hours |
| Target Engagement (Western Blot) | 10 nM - 10 µM | 30 min - 24 hours |
Table 2: Example IC50 Values for a Representative EGFR Inhibitor
| Cell Line | EGFR Status | IC50 (µM) |
| PC-9 | Exon 19 deletion | 0.05 |
| HCC827 | Exon 19 deletion | 0.08 |
| A549 | Wild-Type | 5.2 |
| H1975 | L858R, T790M | >10 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically.[1]
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.
Caption: A logical workflow for troubleshooting common issues in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. tpp.ch [tpp.ch]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: OSI-296 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSI-296 in kinase assays. The information is tailored for scientists and drug development professionals investigating the on-target and potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally bioavailable dual inhibitor of the c-MET and RON receptor tyrosine kinases.[1]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) for this compound have been reported as follows:
| Target | IC50 (nM) |
| c-MET | 42 |
| RON (sfRon) | 200 |
Data sourced from publicly available information. It is recommended to determine the IC50 value under your specific experimental conditions.
Q3: Is there a publicly available kinome scan or broad kinase panel data for this compound?
While the original developers of this compound reported that the compound's selectivity was assessed against a panel of 96 kinases, the detailed quantitative data from this screen is not publicly available in the primary publication or its supplementary materials. Therefore, a comprehensive profile of its off-target effects across the kinome cannot be provided at this time.
Q4: What are the known downstream signaling pathways affected by c-MET and RON inhibition?
Inhibition of c-MET and RON by this compound is expected to block downstream signaling cascades that regulate cell proliferation, survival, and motility. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro kinase assays with this compound.
Issue 1: Observed IC50 value for c-MET or RON is significantly different from reported values.
| Potential Cause | Troubleshooting Step |
| ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. | Ensure the ATP concentration used is at or near the Km for the specific kinase. Report the ATP concentration used when presenting your data. |
| Enzyme Purity and Activity: The source and batch of the recombinant kinase can affect its activity and inhibitor sensitivity. | Use a highly purified and active kinase preparation. Qualify each new batch of enzyme to ensure consistency. |
| Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values. | Be consistent with your assay format. When comparing data, ensure the same technology was used. |
| Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO). Check for precipitation in the final assay concentration. The use of a small percentage of a non-interfering detergent might be necessary. |
| Incubation Time: Insufficient pre-incubation time of the inhibitor with the kinase before initiating the reaction can affect the measured potency. | Optimize the pre-incubation time to allow for binding equilibrium to be reached. |
Issue 2: Unexpected inhibition of a non-target kinase.
| Potential Cause | Troubleshooting Step |
| Off-Target Inhibition: Although the full kinome scan is not public, this compound may have off-target activities, especially at higher concentrations. | Perform a dose-response curve to determine the IC50 for the unexpected target. If the inhibition is potent, this represents a true off-target effect. |
| Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching, light scattering). | Run a counterscreen in the absence of the kinase to check for assay interference. |
| Impure Compound: The this compound sample may contain impurities with inhibitory activity. | Verify the purity of your this compound sample using analytical methods such as HPLC and mass spectrometry. |
Issue 3: High background signal or poor Z'-factor in the kinase assay.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reagent Concentrations: Incorrect concentrations of kinase, substrate, or ATP can lead to a narrow assay window. | Optimize the concentrations of all assay components to achieve a robust signal-to-background ratio and a Z'-factor > 0.5. |
| Buffer Composition: The pH, salt concentration, and additives in the assay buffer can impact enzyme activity and stability. | Ensure the buffer conditions are optimal for the specific kinase being tested. |
| Plate Effects: Edge effects or inconsistent dispensing can lead to high variability. | Use appropriate plate layouts, including proper controls, and ensure accurate and consistent liquid handling. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against a target kinase. Specific conditions will need to be optimized for each kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT, and a source of protein like BSA)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the assay format, e.g., anti-phospho antibody, luciferase/luciferin)
-
Plate reader
Method:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.
-
Assay Setup: Add the diluted this compound and the recombinant kinase to the wells of the assay plate. Include controls for 100% inhibition (no enzyme or high concentration of a known inhibitor) and 0% inhibition (DMSO vehicle).
-
Pre-incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at the Km for the kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a time that ensures the reaction is in the linear range.
-
Signal Detection: Stop the reaction and measure the signal according to the specific assay format (e.g., add detection reagents and read luminescence or fluorescence).
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: KinomeScan Profiling (Conceptual Overview)
While specific data for this compound is not publicly available, this outlines the general methodology used in a KINOMEscan™ assay to assess inhibitor selectivity.
Principle:
The KINOMEscan™ platform utilizes a competition binding assay. A large panel of human kinases are individually expressed as DNA-tagged fusion proteins. In the assay, the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. The captured, DNA-tagged kinase is then quantified using quantitative PCR (qPCR). The results are typically reported as a percentage of control, allowing for the determination of off-target interactions across a broad spectrum of the kinome.
References
Technical Support Center: Understanding and Troubleshooting Resistance to EGFR Inhibitors
A Note on Nomenclature: The compound "OSI-296" is not extensively documented in publicly available scientific literature. This guide focuses on the well-characterized mechanisms of resistance to Erlotinib (Tarceva, formerly OSI-774) , a widely studied EGFR tyrosine kinase inhibitor (TKI). The principles and mechanisms discussed here are broadly applicable to research on acquired resistance to EGFR-targeted therapies.
This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving acquired resistance to EGFR inhibitors like erlotinib.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, initially sensitive to erlotinib, is now showing signs of resistance. What are the most common molecular mechanisms I should investigate?
Acquired resistance to erlotinib in EGFR-mutant non-small cell lung cancer (NSCLC) is a multifaceted issue. The most frequently observed mechanisms can be broadly categorized as:
-
Secondary Mutations in the EGFR Target: The most prevalent is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3][4] This mutation increases the receptor's affinity for ATP, thereby reducing the binding efficacy of erlotinib. Other, less common secondary mutations such as L747S and D761Y have also been documented.[5]
-
Activation of Bypass Signaling Pathways: Tumor cells can develop alternative signaling routes to bypass their dependency on EGFR. Key bypass pathways include:
-
MET Receptor Tyrosine Kinase Amplification: Amplification of the MET gene leads to overexpression and activation of the MET receptor, which can then drive downstream signaling pathways like PI3K/AKT, independent of EGFR.[6][7][8][9][10][11][12]
-
AXL Receptor Tyrosine Kinase Activation: Overexpression and activation of AXL kinase can promote resistance by activating MAPK, AKT, and NF-κB signaling.[11][13][14][15][16] This is sometimes associated with an epithelial-to-mesenchymal transition (EMT).[13][15]
-
HER2 (ErbB2) Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative pathway for cell survival and proliferation.[11][17]
-
IGF1R Signaling: Increased activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) has been identified as a resistance mechanism.[3][6][18]
-
Integrin-Mediated Signaling: Upregulation of integrins, particularly integrin β1, can activate the Src/Akt signaling axis, contributing to resistance.[19][20][21]
-
-
Alterations in Downstream Signaling Pathways: Mutations or alterations in components downstream of EGFR can also confer resistance.
-
PTEN Loss: Loss of the tumor suppressor PTEN leads to constitutive activation of the PI3K/AKT pathway, making the cells less dependent on EGFR signaling for survival.[22]
-
Activating Mutations in PIK3CA, BRAF, or KRAS: The presence of activating mutations in these key downstream signaling molecules can render the inhibition of EGFR ineffective.[3][7][17]
-
-
Phenotypic Transformation: In some cases, the histology of the tumor can change, for example, transformation from NSCLC to small cell lung cancer (SCLC), which has a different treatment sensitivity profile.[7]
Troubleshooting Guide
Issue: My erlotinib-resistant cell line does not have the T790M mutation. What should I investigate next?
If sequencing analysis confirms the absence of the T790M mutation, the next logical step is to investigate bypass signaling pathways.
Recommended Experimental Workflow:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This is a highly effective initial screening method to broadly assess the activation status of multiple RTKs simultaneously. An increase in the phosphorylation of receptors like MET, AXL, HER2, or IGF1R can point towards the specific bypass pathway that is activated.
-
Western Blotting: Based on the RTK array results, or if you have a specific hypothesis, perform western blots to confirm the increased expression and phosphorylation of candidate proteins (e.g., p-MET, total MET, p-AXL, total AXL). Also, assess the activation status of downstream effectors like p-AKT, total AKT, p-ERK, and total ERK.
-
Gene Amplification Analysis:
-
Fluorescence In Situ Hybridization (FISH): This technique is the gold standard for detecting gene amplification events, such as for MET or HER2.
-
Quantitative PCR (qPCR): Can also be used to assess gene copy number changes.
-
-
Downstream Pathway Mutation Analysis: If bypass pathways do not appear to be activated, consider sequencing key downstream genes like PIK3CA, BRAF, and KRAS to check for activating mutations.
Logical Troubleshooting Flowchart
A flowchart for troubleshooting non-T790M mediated erlotinib resistance.
Data Presentation: Summary of Key Resistance Mechanisms
| Resistance Mechanism | Frequency in T790M-Negative Patients | Key Downstream Effectors | Recommended Detection Method |
| MET Amplification | ~5-20%[10][11] | PI3K/AKT, MAPK/ERK | FISH, qPCR, Western Blot (p-MET) |
| AXL Activation | ~20%[11] | PI3K/AKT, MAPK/ERK, NF-κB | Western Blot (p-AXL), IHC |
| HER2 Amplification | ~13%[11] | PI3K/AKT, MAPK/ERK | FISH, qPCR |
| PTEN Loss | Variable | PI3K/AKT | Western Blot, IHC |
| PIK3CA Mutations | ~5% | PI3K/AKT | DNA Sequencing |
| BRAF/KRAS Mutations | Rare | MAPK/ERK | DNA Sequencing |
| Integrin β1 Upregulation | Not well quantified | Src/Akt | Western Blot, Flow Cytometry |
Signaling Pathway Diagrams
EGFR Signaling and T790M-Mediated Resistance
EGFR signaling is blocked by erlotinib in sensitive cells, but the T790M mutation impairs drug binding, allowing continued signaling in resistant cells.
Bypass Signaling via MET Amplification
MET amplification allows activation of PI3K/AKT and ERK pathways, bypassing the erlotinib-induced blockade of EGFR.
Bypass Signaling via AXL Activation
AXL overexpression activates multiple survival pathways (PI3K/AKT, ERK, NF-κB), rendering cells resistant to EGFR inhibition.
Key Experimental Protocols
Protocol 1: Generation of Erlotinib-Resistant Cell Lines
-
Cell Line Selection: Begin with an EGFR-mutant NSCLC cell line known to be sensitive to erlotinib (e.g., HCC827, PC-9).
-
Initial Seeding: Plate cells at a standard density and allow them to adhere overnight.
-
Dose Escalation:
-
Start by treating the cells with erlotinib at a concentration equal to the IC50 value.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
When the cells resume proliferation, passage them and increase the erlotinib concentration by 1.5- to 2-fold.
-
-
Maintenance: Repeat the dose escalation until the cells can proliferate in a high concentration of erlotinib (e.g., 1-5 µM). This process can take several months.
-
Verification: Characterize the established resistant cell line by comparing its erlotinib IC50 to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Protocol 2: Western Blotting for Phospho-RTK and Downstream Effectors
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. For acute drug effect studies, serum-starve cells overnight and then treat with erlotinib for 2-6 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: MET/HER2 Gene Amplification by FISH
-
Cell Preparation: Prepare slides of parental and resistant cells using a cytocentrifuge or by growing them directly on chamber slides.
-
Fixation and Pretreatment: Fix cells with a fixative solution (e.g., methanol:acetic acid) and perform standard pretreatment steps to permeabilize the cells.
-
Probe Hybridization: Apply a dual-color FISH probe set (e.g., a locus-specific probe for the MET or HER2 gene and a centromeric probe for chromosome 7 as a control). Co-denature the cellular DNA and the probe, then hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope equipped with appropriate filters.
-
Analysis: Determine the gene amplification status by calculating the ratio of the gene-specific signal to the centromeric control signal in at least 50-100 nuclei. A ratio >2.0 is typically considered amplification.
References
- 1. Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversion of erlotinib-acquired resistance twice by chemotherapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Increased PD-L1 expression in erlotinib-resistant NSCLC cells with MET gene amplification is reversed upon MET-TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Waxing and waning of MET amplification in EGFR mutated NSCLC in response to presence and absence of erlotinib selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The insulin-like growth factor 1 receptor causes acquired resistance to erlotinib in lung cancer cells with the wild-type epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Erlotinib resistance in lung cancer cells mediated by integrin β1/Src/Akt-driven bypass signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results with OSI-906 (Linsitinib)
Welcome to the technical support center for OSI-906, also known as linsitinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during preclinical and clinical experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OSI-906?
A1: OSI-906, or linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] It functions by blocking the tyrosine kinase activity of these receptors, thereby inhibiting their autophosphorylation and the activation of downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4]
Q2: I'm observing lower-than-expected inhibition of cell proliferation in my cancer cell line. What could be the cause?
A2: Several factors could contribute to reduced sensitivity to OSI-906. Firstly, the expression and activation levels of IGF-1R and IR in your cell line are critical; cell lines with lower levels may be less sensitive.[5] Secondly, innate resistance can occur. For instance, in some esophageal squamous cell carcinoma cell lines, resistance to linsitinib has been linked to the activation of the compensatory NF-κB signaling pathway.[6] Consider evaluating the activation status of this and other potential bypass pathways.
Q3: My in vivo xenograft study shows minimal tumor growth inhibition, despite confirming target engagement. What should I investigate?
A3: If you've confirmed inhibition of IGF-1R phosphorylation in your xenograft model and are still observing minimal efficacy, consider the following:
-
Tumor Microenvironment: The tumor microenvironment can play a significant role in therapeutic resistance.
-
Compensatory Signaling: As with in vitro models, other signaling pathways may be compensating for the inhibition of IGF-1R/IR.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While OSI-906 is orally bioavailable, its half-life and concentration at the tumor site might be insufficient to sustain inhibition.[3] In mouse models, a single dose of 75 mg/kg was shown to achieve maximal inhibition of IGF-1R phosphorylation between 4 and 24 hours.[3]
Q4: I'm observing unexpected toxicity or adverse effects in my animal model. What are the known side effects of OSI-906?
A4: Clinical trials have reported several common adverse events that could translate to a preclinical setting. These include fatigue, musculoskeletal complaints (muscle cramps, myalgia), nausea, abnormal liver function tests, and diarrhea.[7] Additionally, hyperglycemia and QTc prolongation have been noted as adverse events of special interest.[8][9]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
If your cell viability assays (e.g., MTT, CellTiter-Glo) show inconsistent or unexpected results, consider the troubleshooting workflow below.
Caption: Workflow for troubleshooting unexpected cell viability results.
Guide 2: Interpreting Off-Target vs. On-Target Effects
It's crucial to distinguish between effects caused by the intended inhibition of IGF-1R/IR and potential off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
Data at a Glance
Table 1: In Vitro Potency of OSI-906
| Target | Assay Type | IC50 (nM) |
| IGF-1R | Cell-free | 35[3] |
| Insulin Receptor (IR) | Cell-free | 75[1][3] |
Table 2: Common Adverse Events Observed in Clinical Trials (All Grades)
| Adverse Event | Frequency |
| Fatigue | 7.7% - 59%[7][10] |
| Musculoskeletal Complaints | 7.4%[7] |
| Nausea/Vomiting | 6.0% - 35%[7][10] |
| Abnormal Liver Function Tests (AST/ALT) | 3.2% - 41%[7][10] |
| Diarrhea | 2.5%[7] |
| Prolonged QT Interval | 35%[10] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of OSI-906 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Lysis and Luminescence: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with OSI-906 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, IR, AKT, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.
Signaling Pathway Diagram
The primary signaling cascade affected by OSI-906 is the IGF-1R/IR pathway. Understanding this pathway is critical for interpreting experimental results.
Caption: Simplified IGF-1R/IR signaling pathway inhibited by OSI-906.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linsitinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
How to minimize OSI-296 experimental variability
A Note on Compound Identification: "OSI-296" is not a standard designation in publicly available scientific literature. This guide has been developed based on the strong likelihood that "this compound" refers to Osimertinib (also known as AZD9291), a widely used third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The "OSI" prefix may be a shorthand related to its development history. The principles and troubleshooting advice provided herein are based on the known properties and experimental considerations for Osimertinib and are broadly applicable to potent kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Osimertinib) and what is its mechanism of action?
Osimertinib is a third-generation, irreversible EGFR-TKI.[1][2] It is highly selective for both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][3][4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting its downstream signaling pathways and suppressing tumor cell proliferation.[1][5] It demonstrates significantly greater potency against mutant EGFR compared to wild-type EGFR, which minimizes off-target effects.[1]
Q2: How should I prepare and store this compound (Osimertinib) stock solutions?
For in vitro experiments, Osimertinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). It is highly soluble in organic solvents like DMSO and methanol.[6] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Be aware that Osimertinib's aqueous solubility is pH-dependent, being sparingly soluble at low pH and slightly soluble at higher pH.[6][7][8]
Q3: What are the known sources of experimental variability with this compound (Osimertinib)?
Several factors can contribute to variability in experiments with Osimertinib:
-
Compound Stability: Osimertinib can be unstable in plasma due to a Michael addition reaction with cysteine residues in proteins like albumin.[9] This can lead to a decrease in the effective concentration of the drug over time. While this is more of a concern in pharmacokinetic studies, it highlights the importance of consistent incubation times and conditions in in vitro assays.
-
Serum Protein Binding: The presence of serum in cell culture media can affect the free concentration of Osimertinib available to cells. Serum albumin has been shown to be negatively correlated with Osimertinib trough concentrations in patients, suggesting that variations in serum protein levels in your media could impact experimental outcomes.[10][11]
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact the response to any drug treatment. It is crucial to maintain consistent cell culture practices.
-
Off-Target Effects: While highly selective, at higher concentrations, Osimertinib may exhibit off-target activities.[1][12] It is important to use the lowest effective concentration to minimize these effects.
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a common source of experimental irreproducibility. Regular cell line authentication is recommended.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or lack of drug effect.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Incorrect Concentration | Verify the calculations for serial dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically. |
| Cell Line Resistance | Ensure you are using a cell line with a known sensitizing EGFR mutation. Verify the mutation status of your cells. Consider the possibility of acquired resistance if cells have been cultured for extended periods. |
| High Serum Concentration | Reduce the serum concentration in your culture medium during the drug treatment period, or perform the assay in serum-free medium if the cells can tolerate it. |
| Cell Seeding Density | Optimize cell seeding density. Too many cells can lead to an underestimation of drug potency. |
Issue 2: High variability between replicate wells in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Pay attention to pipetting technique to ensure consistent volume. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Addition | Use a multichannel pipette for adding the drug to minimize timing differences between wells. |
| Incubation Conditions | Ensure even temperature and CO2 distribution within the incubator. |
Quantitative Data
Table 1: IC50 Values of Osimertinib in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | ~23 |
| H1975 | L858R, T790M | ~0.03 µM (30 nM) |
| H1975-OR (Osimertinib Resistant) | L858R, T790M | ~4.77 µM (4770 nM) |
| Ba/F3 (expressing classic EGFR mutations) | exon 19 deletion, L858R | ~100-fold lower than wild-type |
| Ba/F3 (expressing T790M) | T790M | >100-fold lower than wild-type |
Note: IC50 values can vary between laboratories and with different assay conditions (e.g., incubation time, serum concentration).[4][13][14]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
-
Drug Treatment:
-
Prepare serial dilutions of Osimertinib in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of Osimertinib or DMSO as a vehicle control.
-
Incubate for a specified time period (e.g., 72 hours).[3]
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key factors contributing to experimental variability.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019138346A1 - Pharmaceutical composition of osimertinib - Google Patents [patents.google.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relationship Between Efficacy and Safety of Osimertinib Blood Concentration in Patients With EGFR Mutation-positive Lung Cancer: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Relationship Between Efficacy and Safety of Osimertinib Blood Concentration in Patients With EGFR Mutation-positive Lung Cancer: A Prospective Observational Study | In Vivo [iv.iiarjournals.org]
- 12. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpls.org [wjpls.org]
Technical Support Center: OSI-296 and Novel Kinase Inhibitors
Topic: Troubleshooting Low Potency of Novel Kinase Inhibitors (e.g., OSI-296) in Specific Cancer Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low potency with novel kinase inhibitors, such as this compound, in their cancer cell line experiments. The following information provides a structured approach to troubleshooting common issues, from assay-specific problems to complex biological resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My novel kinase inhibitor, this compound, shows high potency in biochemical assays but is significantly less potent in my cell-based assays. What are the common reasons for this discrepancy?
A1: This is a frequent challenge in drug discovery.[1] Several factors can contribute to a drop in potency when moving from a purified enzyme system to a complex cellular environment:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which can artificially enhance the apparent potency of ATP-competitive inhibitors.[2] The high physiological ATP levels inside a cell (1-5 mM) can outcompete the inhibitor for binding to the kinase's active site.[2][3]
-
Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, many cancer cell lines overexpress multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell.[3]
-
Compound Stability and Metabolism: The inhibitor may be unstable or rapidly metabolized by the cells into an inactive form during the course of the experiment.
-
Target Engagement in a Cellular Context: The conformation of the target kinase or its localization within cellular compartments might differ from the conditions in a biochemical assay, affecting inhibitor binding.[2]
Q2: How can I confirm that this compound is engaging its intended target within the cancer cells?
A2: Confirming on-target engagement is a critical step. Several methods can be employed:
-
Western Blotting: This is the most common method. You can assess the phosphorylation status of the direct target kinase (if it autophosphorylates) and its immediate downstream substrates.[4][5] A potent inhibitor should decrease the phosphorylation of these downstream effectors in a dose-dependent manner.[6]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[7]
-
NanoBRET™ Target Engagement Assays: This is a live-cell method that measures the affinity and occupancy of an inhibitor at its target kinase using bioluminescence resonance energy transfer (BRET).[8]
Q3: The potency of this compound varies dramatically between different cancer cell lines. What could be the underlying causes?
A3: Cell line-specific differences in potency are common and can be due to several intrinsic factors:[9]
-
Genetic Alterations of the Target: The cell lines may harbor different mutations in the target kinase. Some mutations can decrease the binding affinity of the inhibitor.[3][10] Additionally, some cell lines might have an amplified target gene, leading to protein overexpression that requires higher inhibitor concentrations for a biological effect.[9]
-
Activation of Bypass Pathways: Resistant cell lines may have constitutively active alternative signaling pathways that compensate for the inhibition of the primary target.[9][10] For instance, if this compound targets the EGFR pathway, a cell line with MET amplification might be resistant because it can activate downstream signaling (e.g., PI3K/AKT) independently of EGFR.[9]
-
Differential Expression of Drug Transporters: As mentioned, varying levels of drug efflux pumps among cell lines can lead to different intracellular concentrations of the inhibitor.
Troubleshooting Guides
Problem 1: High IC50 Value for this compound in Cell Viability/Proliferation Assays
This table outlines potential causes and recommended actions when you observe a higher-than-expected IC50 value in assays like MTT or CellTiter-Glo®.
| Potential Cause | Recommended Troubleshooting Step |
| Compound-Related Issues | |
| Poor cell permeability | Use cell lines with known differences in permeability or perform a cellular uptake assay. |
| Compound instability or metabolism | Test compound stability in cell culture media over time using LC-MS. |
| Compound precipitation | Visually inspect for precipitation in media. Determine the solubility limit under assay conditions.[2] |
| Target-Related Issues | |
| Target not essential for survival in that cell line | Confirm target expression via Western blot or qPCR. Verify that the pathway is a key driver of proliferation in that specific cell line. |
| Pre-existing resistance mutations in the target kinase | Sequence the kinase domain of the target gene in the cell line to check for known resistance mutations.[11][12] |
| Target gene amplification | Use qPCR or FISH to determine the copy number of the target gene.[9] |
| Assay-Related Issues | |
| Suboptimal cell density or assay duration | Optimize cell seeding density and the duration of inhibitor treatment.[13] |
| Inaccurate inhibitor concentrations | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment. |
Problem 2: No Inhibition of Downstream Signaling by this compound
This table provides guidance for situations where Western blot analysis shows no decrease in the phosphorylation of downstream targets, even at high concentrations of this compound.
| Potential Cause | Recommended Troubleshooting Step |
| Lack of Target Engagement | |
| Insufficient intracellular inhibitor concentration | Increase inhibitor concentration and/or shorten incubation time to mitigate potential degradation. Confirm target engagement directly using CETSA or NanoBRET™.[7][8] |
| High competition from intracellular ATP | If the inhibitor is ATP-competitive, its effectiveness might be limited by high cellular ATP. This is an intrinsic property that may require chemical modification of the inhibitor. |
| Biological Resistance | |
| Rapid feedback activation of the target pathway | Investigate earlier time points (e.g., 15, 30, 60 minutes) to see if there is transient inhibition followed by a rebound in signaling. |
| Activation of a parallel or bypass signaling pathway | Use phospho-proteomic arrays to get a broader view of signaling pathways that may be activated in response to treatment.[9][10] |
| Incorrect downstream readout | Ensure the selected downstream target is indeed regulated by your kinase of interest in that specific cellular context.[5] |
Experimental Protocols
Protocol 1: Determining Cell Viability IC50 using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/well, optimized for your cell line).
-
Seed 90 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium at 10X the final desired concentration. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the 10X compound dilutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Assessing On-Target Engagement using Western Blotting
Objective: To measure the effect of this compound on the phosphorylation of its target and downstream signaling proteins.[4]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control.[4]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target or downstream protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Crucial Control: Strip the membrane and re-probe with an antibody for the total protein level of the target to ensure that changes in phosphorylation are not due to changes in total protein expression.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the treated samples to the vehicle control to determine the extent of inhibition.
-
Visualized Workflows and Pathways
Caption: A generic kinase signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting the low potency of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. How Tumor Cells Acquire Resistance to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Tumor Cells Acquire Resistance to Kinase Inhibitors | PLOS Medicine [journals.plos.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
OSI-296 degradation or instability in experimental conditions
Urgent Notice: The identifier "OSI-296" as provided in the topic query corresponds to a commercial sealant product, not a pharmaceutical compound. Initial searches have exclusively returned information related to "OSI Quad Window Door Siding Sealant."[1][2][3][4][5][6][7]
To provide accurate and relevant information regarding the degradation or instability of the intended drug, researchers, scientists, and drug development professionals are requested to verify and provide the correct chemical name, internal code, or another specific identifier for the molecule .
The following template for a technical support center is provided as a placeholder. Once the correct compound information is available, this guide will be populated with specific data, troubleshooting advice, and visualizations as originally requested.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for [Correct Compound Name]?
(This section will be populated with specific information regarding temperature, humidity, and light sensitivity once the compound is correctly identified.)
Q2: What are the common degradation pathways observed for [Correct Compound Name] in solution?
(Details on hydrolysis, oxidation, photodecomposition, and other relevant degradation mechanisms will be provided here.)
Q3: Are there any known incompatibilities of [Correct Compound Name] with common excipients?
(A summary of excipient interaction studies and potential formulation challenges will be included.)
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
Perform a stability study of the compound in the specific cell culture medium used.
-
Analyze the purity of the compound stock solution using HPLC or a similar method.
-
Issue 2: Loss of potency of the compound over time.
-
Possible Cause: Improper storage or handling.
-
Troubleshooting Steps:
-
Review the recommended storage conditions.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Use a validated method to determine the concentration and purity of the compound.
-
Data Summary
(Placeholder for tables summarizing quantitative data on compound stability under various experimental conditions. Data will be presented once the correct compound is identified.)
Table 1: Stability of [Correct Compound Name] in Different Solvents
| Solvent | Temperature (°C) | Time (hours) | Degradation (%) |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Table 2: Effect of pH on the Stability of [Correct Compound Name]
| pH | Buffer System | Temperature (°C) | Half-life (t½) |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocols
(Detailed methodologies for key experiments will be provided once relevant literature for the correct compound is identified.)
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Detection Wavelength:
-
Injection Volume:
Visualizations
(Diagrams of signaling pathways, experimental workflows, and logical relationships will be generated once the correct compound and its context are known.)
Example Workflow Diagram (Placeholder):
References
- 1. builderswarehouse.com [builderswarehouse.com]
- 2. caulkpricesmasher.com [caulkpricesmasher.com]
- 3. monsma.com [monsma.com]
- 4. martdiscover.com [martdiscover.com]
- 5. lakefrontsupply.com [lakefrontsupply.com]
- 6. OSI Quad Max 12-Pack 9.5-oz Brown 296 Paintable Advanced Sealant Caulk in the Caulk department at Lowes.com [lowes.com]
- 7. lakefrontsupply.com [lakefrontsupply.com]
Cell line-specific responses to OSI-296 treatment
Disclaimer: Information on a specific compound designated "OSI-296" is not publicly available. This technical support guide has been generated using data and protocols for well-characterized Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) as a representative example. The information provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an EGFR inhibitor like this compound?
A1: this compound is presumed to be a potent and selective, ATP-competitive inhibitor of the EGFR kinase activity.[1][2] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, activating downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival.[1] By competing with ATP for the binding site in the kinase domain, an EGFR inhibitor like this compound blocks this autophosphorylation, thereby inhibiting these downstream cascades.[2]
Q2: I am observing significant variability in the sensitivity of different cancer cell lines to this compound. Why is this?
A2: Cell line-specific responses to EGFR inhibitors are a well-documented phenomenon. This variability can be attributed to several factors, including:
-
EGFR Expression and Mutation Status: Cell lines with high expression of EGFR or activating EGFR mutations (e.g., exon 19 deletions or L858R) are generally more sensitive.[3] Conversely, cell lines with low EGFR expression or without activating mutations may be intrinsically resistant.
-
Genetic Background of the Cell Line: The presence of concurrent mutations in downstream signaling molecules (e.g., KRAS, BRAF, PIK3CA) can confer resistance by providing alternative growth and survival signals.[3][4]
-
Compensatory Signaling Pathways: Some cell lines can activate alternative receptor tyrosine kinases (e.g., MET, HER2) to bypass the EGFR blockade.[3][5]
Q3: My cells have developed resistance to this compound over time. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to EGFR TKIs is a significant clinical and research challenge. Common mechanisms include:
-
Secondary EGFR Mutations: The development of new mutations in the EGFR gene, such as the "gatekeeper" T790M mutation (for first and second-generation TKIs) or C797S mutations (for third-generation TKIs), can prevent the inhibitor from binding effectively.[3][4]
-
Bypass Tract Activation: Upregulation or amplification of other signaling pathways, such as MET amplification, can provide an alternative route for cell proliferation and survival, rendering the cells independent of EGFR signaling.[3][5]
-
Histological Transformation: In some cases, cancer cells may undergo a change in their cell type (e.g., from non-small cell lung cancer to small cell lung cancer), which has a different set of survival dependencies.[3]
Q4: How can I confirm that this compound is inhibiting EGFR signaling in my cells?
A4: The most direct way to confirm EGFR inhibition is to perform a Western blot to assess the phosphorylation status of EGFR (p-EGFR) and key downstream effectors like Akt and ERK. A decrease in the levels of p-EGFR, p-Akt, and p-ERK in treated cells compared to untreated controls would indicate successful target engagement and pathway inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability even at high concentrations of this compound. | 1. Cell line is intrinsically resistant. 2. Compound instability or degradation. 3. Incorrect dosage calculation. | 1. Check the EGFR mutation status and expression level of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors (e.g., HCC827, PC-9). 2. Prepare fresh stock solutions of the compound in the recommended solvent (e.g., DMSO) and store them appropriately. 3. Double-check all calculations for dilutions and final concentrations. |
| High background in Western blot for p-EGFR. | 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[2] 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST.[1] |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Contamination. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Regularly check cell cultures for any signs of contamination. |
| Sub-G1 peak (apoptosis) not observed in cell cycle analysis after treatment. | 1. Insufficient treatment duration or concentration. 2. Cell line undergoes cell cycle arrest but not apoptosis. 3. Apoptosis occurs at a later time point. | 1. Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. 2. Analyze for markers of cell cycle arrest (e.g., p21, p27). 3. Extend the treatment duration and harvest cells at multiple time points. |
Signaling Pathways and Workflows
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[6]
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-EGFR Analysis
This protocol is for detecting the phosphorylation status of EGFR.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR Y1068, anti-total EGFR, anti-Actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.[2]
-
(Optional) Serum-starve cells for 12-24 hours to reduce basal EGFR phosphorylation.[2]
-
Treat cells with this compound at desired concentrations for the specified time.
-
To induce EGFR phosphorylation, you may stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C before lysis.[1]
-
Wash cells twice with ice-cold PBS and lyse with ice-cold RIPA buffer.[1][2]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[2]
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[1][2]
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer proteins to a PVDF membrane.[1]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR, diluted 1:1000 in blocking buffer) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[1]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip and re-probe the membrane for total EGFR and a loading control like actin.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze DNA content and cell cycle distribution.
Materials:
-
70% ice-cold ethanol.
-
PBS (Phosphate-Buffered Saline).
-
PI staining solution (containing Propidium Iodide and RNase).[9]
-
Flow cytometer.
Procedure:
-
Harvest approximately 1-3 x 10^6 cells by trypsinization.[9]
-
Wash the cells with PBS and centrifuge at 300g for 5 minutes.[9]
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for longer periods).[10]
-
Centrifuge the fixed cells at 300g for 5 minutes and discard the ethanol.[9]
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OSI-296 dosing schedule in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of OSI-296 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it influence the dosing strategy?
A1: this compound is a potent and selective inhibitor of the hypothetical "Kinase Target X" (KTX), a critical node in a signaling pathway frequently dysregulated in various tumor types. By blocking KTX, this compound is designed to halt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells expressing the target.
Understanding this mechanism is crucial for dosing. Unlike traditional cytotoxic agents, the goal is not to reach the maximum tolerated dose (MTD), but rather to achieve a sustained level of target inhibition.[1][2] This means the dosing schedule should be based on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, aiming for a concentration that effectively suppresses KTX activity throughout the dosing interval with acceptable toxicity.
Q2: We are planning our first in vivo efficacy study. How should we determine the initial dose range for this compound in a mouse xenograft model?
A2: For a first-in-animal efficacy study, a dose-ranging study is recommended to identify a biologically effective dose (BED) rather than a maximum tolerated dose (MTD).[2] The process should be systematic:
-
In Vitro Data Extrapolation: Start by reviewing the in vitro potency of this compound (e.g., IC50 or EC50 values in relevant cancer cell lines). This provides a starting point for the plasma concentrations you may need to achieve in vivo.
-
Preliminary Pharmacokinetic (PK) Study: Conduct a pilot PK study in a small number of animals (e.g., healthy mice) at a few dose levels. This will provide crucial information on absorption, distribution, metabolism, and excretion (ADME), including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life.
-
Dose Selection for Efficacy Study: Based on the PK data, select 3-4 dose levels for your efficacy study. These doses should be chosen to provide a range of exposures, ideally bracketing the target plasma concentration derived from in vitro data. The goal is to establish a clear relationship between drug exposure, target engagement, and anti-tumor activity.
Q3: Our initial efficacy study with daily dosing showed good tumor growth inhibition, but we also observed significant body weight loss at the higher doses. What are our options?
A3: This is a common challenge. The observation of toxicity at effective doses suggests that the therapeutic window for your current dosing schedule is narrow.[3] Here are several strategies to consider:
-
Intermittent Dosing: Instead of daily administration, explore intermittent schedules such as dosing every other day (Q2D), twice a week (BIW), or on a 5-days-on/2-days-off schedule. This can help to reduce cumulative toxicity while maintaining efficacy.
-
Lowering the Dose: If a lower dose still provides significant target inhibition and efficacy, it may be the optimal choice. The highest dose is not always the best, especially for targeted therapies where a plateau in efficacy is often observed once the target is saturated.[4][5]
-
Pharmacodynamic (PD) Biomarker Analysis: If you have a reliable PD biomarker (e.g., phosphorylation level of a downstream protein), you can assess the duration of target inhibition after a single dose. This data can directly inform how long you can go between doses without losing target coverage, providing a rational basis for an intermittent schedule.
Troubleshooting Guide
Issue 1: High variability in tumor response within the same dosing group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure all personnel are trained on the correct administration technique (e.g., oral gavage, intraperitoneal injection). Verify the formulation is homogenous and does not precipitate. |
| PK Variability | In a satellite group of animals, collect plasma samples at several time points to assess inter-animal PK variability. Consider if factors like fed/fasted state are impacting absorption for oral compounds.[6][7][8] |
| Tumor Heterogeneity | Characterize the baseline expression of KTX and other relevant markers in the tumors. High heterogeneity may necessitate larger group sizes or the use of more homogenous cell line models. |
| Animal Health | Monitor animal health closely. Underlying health issues can impact both drug metabolism and tumor growth. |
Issue 2: Tumor regrowth occurs shortly after the cessation of treatment.
| Potential Cause | Troubleshooting Step |
| Cytostatic vs. Cytotoxic Effect | This compound may be primarily cytostatic (inhibiting growth) rather than cytotoxic (killing cells). This is common for targeted agents. |
| Insufficient Treatment Duration | Extend the treatment duration in your next study to determine if a longer period of tumor stasis leads to a more durable response. |
| Development of Resistance | The tumors may be developing resistance to this compound. Consider collecting end-of-study tumors for molecular analysis to investigate potential resistance mechanisms. |
| Suboptimal Dosing Schedule | The dosing schedule may not be maintaining adequate target inhibition. Use PD biomarkers to confirm that the target remains suppressed throughout the dosing interval. |
Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the selected cancer cell line (e.g., NCI-H1975) under standard conditions. Implant 5 x 10^6 cells subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach the target volume, randomize animals into treatment groups (n=8-10 per group), including a vehicle control group.
-
Dosing: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the drug according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at a fixed time point. Collect tumors and plasma for PK/PD analysis.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Study Design: Use tumor-bearing mice. Administer a single dose of this compound at a dose level shown to be effective.
-
Sample Collection: At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect blood samples (for PK) and tumor tissue (for PD) from a subset of animals (n=3 per time point).
-
PK Analysis: Process blood to plasma. Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PD Analysis: Flash-freeze tumor samples. Prepare tumor lysates and analyze the levels of the target (KTX) and a downstream biomarker (e.g., phospho-S6) using methods like Western Blot or ELISA to determine the extent and duration of target inhibition.
Quantitative Data Summary
Table 1: Example Dose-Ranging Efficacy Study Results
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily (QD) | 0 | +2.5 |
| This compound (10 mg/kg) | Daily (QD) | 45 | -1.2 |
| This compound (30 mg/kg) | Daily (QD) | 85 | -8.0 |
| This compound (60 mg/kg) | Daily (QD) | 88 | -15.5 |
Table 2: Example Pharmacokinetic Parameters in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | T 1/2 (hr) |
| 10 | 250 | 2 | 1800 | 6 |
| 30 | 800 | 2 | 6500 | 6.5 |
| 60 | 1500 | 4 | 14000 | 7 |
References
- 1. Challenges and Innovations in Phase I Dose-Finding Designs for Molecularly Targeted Agents and Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Dosing for Targeted Therapies in Oncology: Drug Development Cases Leading by Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in Dose Finding in Oncology and Immuno‐oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Various Dosing Schedules on the Pharmacokinetics of Oral Semaglutide: A Randomised Trial in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Original Article [sciencehub.novonordisk.com]
Technical Support Center: Troubleshooting High Background in OSI-296 Western Blots
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing issues of high background when performing Western blots involving OSI-296, a potent dual inhibitor of the cMET and RON receptor tyrosine kinases. High background can obscure the specific detection of target proteins, leading to difficulty in interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets in a Western blot experiment?
This compound is a small molecule inhibitor that potently and dually targets the cMET and RON receptor tyrosine kinases. In a Western blot experiment, researchers are typically interested in observing the effect of this compound on the total protein levels of cMET and RON, as well as their phosphorylation status. Therefore, the primary targets are total cMET, phosphorylated cMET (p-cMET), total RON, and phosphorylated RON (p-RON).
Q2: Why am I seeing high background specifically in my this compound experiments?
High background in Western blots involving this compound can arise from general issues with the Western blotting technique or from factors specific to analyzing kinase signaling pathways. Common causes include:
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Suboptimal Antibody Concentrations: Using too high a concentration of primary or secondary antibodies is a frequent cause of high background.
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Ineffective Blocking: The blocking step is critical to prevent non-specific antibody binding to the membrane.
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Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.
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Issues with Phospho-Specific Antibodies: Detecting phosphorylated proteins can be challenging and may require specialized blocking and antibody dilution buffers.
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Sample Quality: The presence of high abundance proteins or degradation of target proteins in your cell or tissue lysates can contribute to non-specific bands and high background.
Q3: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes. If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane. It is also crucial to never let the membrane dry out during the Western blotting process, as this can cause irreversible and non-specific antibody binding.
Troubleshooting Guides
High background on a Western blot can manifest as a uniform haze across the entire membrane or as multiple non-specific bands. Below are troubleshooting guides to address these issues, particularly in the context of this compound experiments.
Problem 1: Uniform High Background
A generalized dark or hazy background across the blot often indicates a systemic issue with one of the key steps in the Western blot protocol.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | 1. Increase Blocking Time: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C. 2. Increase Blocking Agent Concentration: Increase the concentration of non-fat dry milk or BSA to 5-7%. 3. Change Blocking Agent: For phospho-specific antibodies (p-cMET, p-RON), it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of milk. Milk contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies.[1] 4. Add Detergent to Blocking Buffer: Include 0.05% Tween 20 in your blocking buffer to help reduce non-specific binding. |
| Primary Antibody Concentration Too High | 1. Titrate the Primary Antibody: Perform a dilution series of your primary antibody to determine the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and test several dilutions around that point. |
| Secondary Antibody Concentration Too High | 1. Titrate the Secondary Antibody: Similar to the primary antibody, optimize the secondary antibody concentration through titration. 2. Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to ensure it is not binding non-specifically.[1] |
| Inadequate Washing | 1. Increase Wash Duration and Volume: Increase the number of washes (e.g., 4-5 times) and the duration of each wash (10-15 minutes) with a sufficient volume of wash buffer to fully cover the membrane.[2] 2. Use Detergent in Wash Buffer: Ensure your wash buffer (e.g., TBST) contains a detergent like Tween 20 (typically 0.1%). |
| Overexposure | 1. Reduce Exposure Time: Decrease the exposure time when imaging the blot, especially if using a highly sensitive chemiluminescent substrate. |
| Contaminated Buffers | 1. Prepare Fresh Buffers: Always use freshly prepared buffers, especially the blocking and wash buffers, to prevent microbial growth that can interfere with the assay. |
Problem 2: Non-Specific Bands
The appearance of distinct, non-specific bands in addition to the target protein can be due to several factors.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | 1. Use a More Specific Antibody: Ensure your primary antibody is specific for the target protein (cMET or RON). Check the manufacturer's datasheet for validation data. 2. Optimize Antibody Dilution: A higher dilution of the primary antibody may reduce binding to non-target proteins. |
| Secondary Antibody Non-Specific Binding | 1. Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing serum proteins from potentially cross-reactive species to reduce non-specific binding.[1] 2. Ensure Species Compatibility: Confirm that the secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). |
| Protein Degradation | 1. Use Fresh Lysates: Prepare fresh cell or tissue lysates for each experiment.[1] 2. Use Protease and Phosphatase Inhibitors: Always add a cocktail of protease and phosphatase inhibitors to your lysis buffer to protect your target proteins from degradation and dephosphorylation.[1] |
| Too Much Protein Loaded | 1. Reduce Protein Load: Titrate the amount of protein loaded per lane. High amounts of total protein can lead to non-specific antibody binding. |
| Post-Translational Modifications | 1. Consider Glycosylation: cMET and RON are heavily glycosylated, which can affect their migration on an SDS-PAGE gel and may sometimes appear as multiple bands. Consult the literature for expected molecular weights and banding patterns. |
Experimental Protocols
Protocol 1: Sample Preparation for cMET/RON Western Blot
This protocol is designed for the extraction of total protein from cultured cells treated with this compound.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Protocol 2: Western Blotting for Total and Phospho-cMET/RON
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of cMET (precursor ~170 kDa, beta-chain ~145 kDa) and RON (precursor ~185 kDa, beta-chain ~150 kDa). A 7.5% or 4-12% gradient gel is often suitable.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with gentle agitation in either:
-
5% non-fat dry milk in TBST (for total cMET/RON antibodies).
-
5% BSA in TBST (for phospho-cMET/RON antibodies).
-
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-cMET, anti-p-cMET, anti-RON, or anti-p-RON) in the appropriate blocking buffer (milk-TBST for total, BSA-TBST for phospho).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
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Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
Visualizations
Caption: this compound inhibits cMET and RON signaling pathways.
Caption: Key steps in the Western blot workflow.
Caption: Troubleshooting logic for high background.
References
Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds
Disclaimer: The information provided in this technical support center is for general guidance only. Specific experimental details and troubleshooting strategies should be tailored to the unique physicochemical and pharmacokinetic properties of the investigational compound . The compound "OSI-296" as specified in the user request does not correspond to a publicly documented pharmaceutical agent. Therefore, the following content is presented as a general framework using hypothetical scenarios and established methodologies for addressing poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: My investigational compound shows poor oral bioavailability in preclinical models. What are the potential underlying causes?
A1: Poor oral bioavailability is a multifaceted issue that can stem from one or a combination of the following factors:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
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Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.
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Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.
Q2: What initial steps should I take to diagnose the cause of poor bioavailability for my compound?
A2: A systematic approach is crucial. We recommend the following initial in vitro and in silico assessments:
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Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its pKa, and its lipophilicity (LogP/LogD).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 permeability assay to assess its ability to cross intestinal cell monolayers.
-
Metabolic Stability Screening: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance and identify major metabolic pathways.
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Efflux Liability Assessment: Use cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If your compound exhibits poor solubility, consider the following formulation strategies to enhance its dissolution rate and extent.
Troubleshooting Workflow for Poor Solubility
Caption: Workflow for addressing poor aqueous solubility.
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Broadly applicable, relatively simple. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. | Significant solubility enhancement. | Potential for recrystallization during storage, leading to decreased solubility. |
| Lipid-Based Formulations (e.g., SMEDDS) | Drug is dissolved in a lipid vehicle, which forms an emulsion in the GI tract. | Can significantly improve absorption of lipophilic drugs. | Potential for drug precipitation upon dilution; GI side effects at high doses. |
| Prodrug Approach | A bioreversible derivative of the parent drug with improved solubility. | Can overcome both solubility and permeability issues. | Requires careful design to ensure efficient conversion to the active drug in vivo. |
Issue 2: Low Intestinal Permeability
If your compound has good solubility but poor permeability, the focus should be on strategies to enhance its passage across the intestinal epithelium.
Troubleshooting Workflow for Poor Permeability
Caption: Strategies to overcome low intestinal permeability.
Table 2: Approaches to Enhance Intestinal Permeability
| Strategy | Mechanism of Action | Key Considerations |
| Permeation Enhancers | Reversibly open tight junctions or disrupt the cell membrane. | Potential for local and systemic toxicity; transient effect. |
| Lipid-Based Formulations | Can promote lymphatic transport, bypassing first-pass metabolism. | Primarily effective for highly lipophilic drugs. |
| Prodrugs | Can be designed to utilize active uptake transporters in the gut. | Requires knowledge of specific transporter interactions. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of an investigational compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A Lucifer yellow rejection assay is also performed.
-
Permeability Assay:
-
The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Samples are collected from the receiver chamber at specified time points.
-
The concentration of the compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
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dQ/dt: rate of drug appearance in the receiver compartment
-
A: surface area of the insert
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C0: initial concentration in the donor compartment
-
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Signaling Pathway Visualization
The following diagram illustrates the potential fate of an orally administered drug and the barriers to its bioavailability.
Caption: Barriers to oral drug bioavailability.
Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential off-target effects with kinase inhibitors like OSI-296. Since specific data for this compound is not widely available in public literature, this document focuses on general principles and established methods for identifying and mitigating off-target effects applicable to kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[3] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[3][4]
Q2: My kinase inhibitor is showing effects in a cell line that doesn't express the target kinase. What could be the cause?
A2: This is a strong indicator of off-target activity.[5] Many kinase inhibitors can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket across the human kinome.[3][6] It is crucial to determine the inhibitor's selectivity profile to understand its activity in such contexts.
Q3: I'm observing unexpected cellular phenotypes not typically associated with inhibiting the primary target. How can I confirm if these are off-target effects?
A3: Unanticipated cellular responses often suggest the inhibition of other signaling pathways.[5] To investigate this, a multi-pronged approach is recommended:
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Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[4]
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Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways.[5]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the primary target should rescue the on-target effects but not the off-target ones.[4][5]
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Use of Structurally Different Inhibitors: Testing another inhibitor with a different chemical scaffold but the same primary target can help distinguish between on- and off-target phenotypes.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[4] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[4] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products.[4] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[4] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[4]
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Assay Format: Assays are typically luminescence-based (e.g., ADP-Glo™) or fluorescence-based, measuring kinase activity or binding affinity.[7][8]
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than the intended target indicates off-target activity.
Western Blotting for Pathway Analysis
Objective: To analyze the phosphorylation status of key proteins in signaling pathways potentially affected by off-target kinase inhibition.[4]
Methodology:
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations and time points. Include a vehicle control.
-
Lysate Preparation: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify unexpected changes in pathway activation.[4]
Visualizations
Caption: Workflow for investigating kinase inhibitor off-target effects.
Caption: Troubleshooting logic for unexpected inhibitor phenotypes.
Caption: On-target vs. off-target effects on a signaling pathway.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. domainex.co.uk [domainex.co.uk]
Technical Support Center: Managing Cytotoxicity of OSI-296 in Long-Term Assays
Disclaimer: Information regarding a specific compound designated "OSI-296" is not publicly available. This technical support center has been developed assuming "this compound" is a representative novel kinase inhibitor. The guidance provided is based on established principles for managing compound-induced cytotoxicity in long-term cell culture experiments.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of this compound in long-term assays.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Problem 1: Excessive cell death observed at the desired effective concentration.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration). This will help identify the optimal concentration that balances efficacy and toxicity.[1] |
| Solvent Toxicity | Run a vehicle control experiment to assess the toxicity of the solvent (e.g., DMSO) at the concentration used in your experiment.[1] Ensure the final solvent concentration is well below known toxic levels for your cell type. |
| Suboptimal Cell Health | Confirm that cells are healthy and in the logarithmic growth phase before adding this compound. Avoid using cells that have been passaged too many times or are over-confluent.[1] |
| Incorrect pH of Culture Medium | Verify the pH of the culture medium. An incorrect pH can stress cells and exacerbate compound-induced toxicity. Ensure the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration in the medium.[1] |
Problem 2: Inconsistent or unexpected cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Reagent Variability | Use high-quality, sterile-filtered reagents, including water and serum. Contaminants from these sources can contribute to cytotoxicity.[1] |
| Microbial Contamination | Visually inspect cultures for signs of contamination (e.g., turbidity, color change). Perform routine mycoplasma testing.[1] |
| Assay Interference | Some compounds can interfere with certain cytotoxicity assays. For example, a colored compound might affect the readout of a colorimetric assay like the LDH assay.[2] Consider using an alternative assay that measures a different endpoint (e.g., ATP assay, trypan blue exclusion).[2] |
Problem 3: Difficulty distinguishing between cytotoxic and cytostatic effects.
| Possible Cause | Suggested Solution |
| Single-Endpoint Assay | A single assay may not provide a complete picture. A cytotoxic effect leads to cell death, while a cytostatic effect inhibits proliferation without killing cells.[3] |
| Lack of Kinetic Data | The timing of measurements is crucial. Early time points might show proliferation arrest (cytostatic), while later time points reveal cell death (cytotoxic). |
| Solution | Use complementary assays. For example, combine a proliferation assay (e.g., cell counting with trypan blue to exclude dead cells) with an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) to differentiate between the two effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when unexpected cytotoxicity is observed with this compound?
The first step is to systematically rule out common sources of experimental error. This includes:
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Verifying Aseptic Technique: Check for any signs of microbial contamination in your cell cultures.[1]
-
Assessing Cell Health: Ensure your cells are healthy and at an appropriate density before treatment.[1]
-
Evaluating Solvent Toxicity: Run a control with just the vehicle (e.g., DMSO) to ensure it is not the source of the toxicity.[1]
-
Confirming Compound Concentration: Double-check your calculations and dilutions to ensure the correct concentration of this compound is being used.
Q2: How can I reduce the cytotoxicity of this compound without compromising its efficacy in a long-term assay?
Several strategies can be employed to mitigate cytotoxicity:
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Optimize Exposure Time: Reducing the incubation time with this compound can sometimes lessen toxicity while still achieving the desired biological effect.[1]
-
Adjust Serum Concentration: For some compounds, serum proteins can bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations may be beneficial.[1]
-
Co-treatment with Protective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents might be helpful.[1]
-
Use a Lower, More Frequent Dosing Regimen: Instead of a single high dose, consider applying lower concentrations of this compound more frequently to maintain the desired biological effect while minimizing peak toxicity.
Q3: Which cytotoxicity assays are most suitable for long-term studies with this compound?
For long-term assays, it is important to choose assays that are not themselves toxic to the cells over extended periods.
-
Live-Cell Imaging: This allows for real-time monitoring of cell health and morphology without disturbing the culture.
-
Released Biomarker Assays: Assays that measure the release of enzymes like lactate dehydrogenase (LDH) into the culture medium can be useful, but the stability of the biomarker over time must be considered.[4]
-
ATP Assays: These are generally sensitive and can provide a rapid assessment of cell viability.[5]
-
Multiplexed Assays: Using assays that measure multiple parameters (e.g., viability, cytotoxicity, and apoptosis) can provide a more comprehensive understanding of the compound's effects.[4]
It is often recommended to use a combination of assays to get a more complete picture of the cytotoxic profile of a compound.[4]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Remove the old medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
References
Validation & Comparative
Validating the On-Target Effects of Linsitinib (OSI-906) in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Linsitinib (OSI-906), a potent dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), with other alternative inhibitors. The focus is on validating the on-target effects of these compounds in a cellular context through robust experimental data and detailed protocols.
Introduction
Linsitinib (OSI-906) is a selective, orally bioavailable small molecule that inhibits the tyrosine kinase activity of both IGF-1R and, to a lesser extent, the insulin receptor.[1][2][3] This inhibition blocks the autophosphorylation of the receptors, thereby impeding downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] The aberrant activation of the IGF-1R/IR signaling axis has been implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[6][7][8] Validating the on-target effects of inhibitors like Linsitinib is a critical step in preclinical drug development to ensure target engagement and to understand the mechanism of action.
Comparative Analysis of IGF-1R/IR Inhibitors
The selection of an appropriate inhibitor is often guided by its potency, selectivity, and on-target effects. Below is a comparative table summarizing the key characteristics of Linsitinib and other commonly used IGF-1R/IR inhibitors.
| Inhibitor | Target(s) | IC50 (IGF-1R) | IC50 (IR) | Key Downstream Effects |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 nM[4] | 75 nM[4] | Inhibition of Akt, ERK1/2, and S6 kinase phosphorylation[4] |
| NVP-AEW541 | IGF-1R, IR | 150 nM[9][10] | 140 nM[9][10] | Inhibition of IGF-1R autophosphorylation and downstream signaling |
| BMS-754807 | IGF-1R, IR | 1.8 nM[9][10] | 1.7 nM[9][10] | Potent and reversible inhibition of IGF-1R/IR |
| GSK1838705A | IGF-1R, IR, ALK | 2.0 nM[10] | 1.6 nM[10] | Reversible inhibition of IGF-1R and IR |
| AG1024 | IGF-1R, IR | 7 µM[9][10] | 57 µM[9] | Selective inhibition of IGF-1R over IR |
Experimental Protocols for On-Target Validation
To validate the on-target effects of Linsitinib and its alternatives, a series of cellular assays can be performed. The following protocols describe key experiments to measure target engagement and downstream signaling modulation.
1. Western Blotting for Receptor Phosphorylation
This is a direct method to assess the inhibition of IGF-1R and IR autophosphorylation.
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Cell Culture and Treatment: Plate cancer cells known to express IGF-1R and IR (e.g., MCF-7, HT-29) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal receptor activation. Pre-treat the cells with varying concentrations of Linsitinib or an alternative inhibitor for 2 hours.
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Ligand Stimulation: Stimulate the cells with recombinant human IGF-1 (100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
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Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-IGF-1R (Tyr1135/1136)/IR (Tyr1150/1151) and total IGF-1Rβ/IRβ. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated receptor levels to the total receptor levels. A dose-dependent decrease in receptor phosphorylation in inhibitor-treated cells compared to the IGF-1 stimulated control confirms on-target activity.
2. Analysis of Downstream Signaling Pathways
This experiment evaluates the effect of the inhibitor on key downstream signaling nodes.
-
Protocol: Follow the same cell culture, treatment, and stimulation procedure as described above.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
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Analysis: A reduction in the phosphorylation of Akt and ERK in the presence of the inhibitor demonstrates successful blockade of the downstream signaling cascade.
3. Cell Proliferation Assay
This assay assesses the functional consequence of IGF-1R/IR inhibition on cell viability.
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Cell Plating: Seed cells in a 96-well plate and allow them to attach.
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Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.
-
Analysis: Plot the cell viability against the inhibitor concentration to determine the EC50 value, which represents the concentration required to inhibit cell proliferation by 50%.
Visualizing Cellular Effects and Workflows
IGF-1R/IR Signaling Pathway
Caption: IGF-1R/IR signaling and the inhibitory action of Linsitinib.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of IGF-1R/IR inhibitors.
Logical Comparison of Inhibitors
Caption: A logical comparison of Linsitinib with alternative inhibitors.
References
- 1. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to cMET Inhibitors: OSI-296, Crizotinib, and Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition factor (cMET) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation through mutation, amplification, or overexpression can drive tumor growth, proliferation, and metastasis. This guide provides a comparative overview of three small molecule inhibitors targeting cMET: OSI-296, a dual cMET/RON inhibitor with a discontinued development status; Crizotinib, an approved ALK/ROS1/MET inhibitor; and Cabozantinib, an approved multi-kinase inhibitor that targets VEGFR, MET, AXL, and RET.
Performance Data at a Glance
The following tables summarize the available biochemical and cellular potency of this compound, Crizotinib, and Cabozantinib against their intended targets. It is important to note that the data presented here are compiled from various studies and were not generated in a head-to-head comparison under identical experimental conditions. Therefore, direct cross-compound comparisons should be interpreted with caution.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | cMET | 8 | [1] |
| RON | 34 | [1] | |
| Crizotinib | cMET | 11 | [2] |
| ALK | 24 | [3] | |
| ROS1 | Not specified | [3] | |
| Cabozantinib | cMET | 1.3 | |
| VEGFR2 | 0.035 | ||
| RET | 5.2 | ||
| AXL | 7 | ||
| FLT3 | 11.3 | ||
| TIE2 | 14.3 | ||
| KIT | 4.6 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) | Source |
| This compound | MKN45 (cMET amplified) | cMET Autophosphorylation | ~10-100 | [1] |
| Crizotinib | MKN45 (cMET amplified) | Cell Proliferation | <200 | |
| NCI-H929 (Multiple Myeloma) | Cell Viability | 530 | ||
| Cabozantinib | Various | c-Met Phosphorylation | Effective at nanomolar concentrations | |
| HCC1954 (Breast Cancer) | Antiproliferative Activity | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of cMET inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant cMET kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ATP.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, Crizotinib, Cabozantinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the cMET kinase in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular cMET Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block cMET phosphorylation in a cellular context.
-
Reagents and Materials:
-
cMET-dependent cancer cell line (e.g., MKN45, a gastric cancer cell line with cMET amplification).
-
Cell culture medium and supplements.
-
Hepatocyte Growth Factor (HGF), the ligand for cMET.
-
Test compounds (this compound, Crizotinib, Cabozantinib).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-cMET (Tyr1234/1235), anti-total-cMET.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed MKN45 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-cMET antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-cMET antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-cMET signal to the total cMET signal.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of cMET inhibitors in a mouse model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
cMET-dependent cancer cell line (e.g., MKN45).
-
Matrigel or similar basement membrane matrix.
-
Test compounds formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of MKN45 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound, Crizotinib, Cabozantinib) or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Visualizing the Mechanisms
To better understand the context of cMET inhibition, the following diagrams illustrate the cMET signaling pathway and a typical workflow for inhibitor screening.
Caption: The cMET signaling pathway, initiated by HGF binding, activates multiple downstream cascades.
References
- 1. Crizotinib Superior to Chemotherapy in First Head-to-Head Comparison [theoncologynurse.com]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combined Therapy of Cabozantinib, Crizotinib, and Osimertinib in a Lung Cancer Patient with Acquired MET Amplification and Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OSI-296 and ASLAN002 (BMS-777607) in Preclinical Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two investigational c-MET and RON kinase inhibitors, OSI-296 and ASLAN002 (BMS-777607), in breast cancer models. This analysis is based on publicly available experimental data.
Both this compound and ASLAN002 are potent small molecule inhibitors targeting the c-MET and RON receptor tyrosine kinases, pathways known to be dysregulated in various cancers, including breast cancer, and associated with tumor growth, metastasis, and drug resistance. While both compounds share primary targets, ASLAN002 is a multi-kinase inhibitor that also targets the Axl and Tyro3 kinases. This guide summarizes their performance in preclinical studies, presents the methodologies of key experiments, and visualizes the targeted signaling pathways and experimental workflows.
At a Glance: Comparative Efficacy
| Parameter | This compound | ASLAN002 (BMS-777607) | Reference Breast Cancer Model(s) |
| Primary Targets | c-MET, RON | c-MET, RON, Axl, Tyro3 | N/A |
| In Vivo Tumor Growth Inhibition | Significant tumor growth inhibition observed with oral dosing. | Robust response as a single agent in breast PDX tumors with wild-type PIK3CA. Partial resistance in tumors with mutated PIK3CA, overcome with combination therapy. | Patient-Derived Xenografts (PDX) |
| Effect on Clonogenic Growth | Data not available in breast cancer cell lines. | Inhibited clonogenic growth of T-47D and ZR-75-1 breast cancer cells in a dose-dependent manner. | T-47D, ZR-75-1 cell lines |
| Induction of Apoptosis | Data not available in breast cancer cell lines. | Minimal effect on apoptosis in breast cancer cells. | T-47D, ZR-75-1 cell lines |
| Cell Cycle Effects | Data not available in breast cancer cell lines. | Induces extensive polyploidy in breast cancer cells by inhibiting aurora kinase B, leading to mitotic arrest. | T-47D, ZR-75-1 cell lines |
| Combination Therapy | Data not available. | Combination with the PI3K inhibitor NVP-BKM120 showed enhanced and durable tumor stasis in breast PDX models.[1][2] Combination with anti-PD-1 therapy significantly decreased tumor growth and lung metastasis in a murine triple-negative breast cancer model. | Patient-Derived Xenografts (PDX), E0771 murine triple-negative breast cancer model |
Signaling Pathways and Mechanisms of Action
This compound and ASLAN002 exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.
Head-to-Head In Vivo Comparison in a Breast Cancer Patient-Derived Xenograft (PDX) Model
A key preclinical study directly compared the efficacy of this compound and ASLAN002 in a hormone receptor-positive (ER+/PR+) breast cancer patient-derived xenograft model expressing short-form Ron (sfRon) and harboring a wild-type PIK3CA gene.[1]
In this model, both this compound and ASLAN002 demonstrated significant anti-tumor activity compared to the vehicle control.
Detailed Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Studies[1][2]
-
Animal Model: Female NOD/SCID mice were utilized for the study.
-
Tumor Implantation: Patient-derived breast tumor xenografts (ER+/PR+, sfRon-expressing, with either wild-type or mutated PIK3CA) were implanted into the mammary fat pads of the mice.
-
Treatment: Once tumors reached a volume of approximately 200 mm³, mice were randomized into treatment groups.
-
This compound: Administered orally at a dose of 200 mg/kg every other day. The compound was formulated in 40% Trappsol and sonicated.[1]
-
ASLAN002 (BMS-777607): Administered daily.
-
Vehicle Control: The specific vehicle for ASLAN002 was 10% NMP + 90% PEG300.
-
-
Monitoring: Tumor volume was measured regularly using calipers. Mouse body weight and overall health were also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised for biomarker analysis, such as Western blotting to assess the phosphorylation status of target kinases and downstream signaling proteins.
Clonogenic Assay for Cell Survival[3]
-
Cell Lines: Human breast cancer cell lines T-47D and ZR-75-1, which express RON and/or MET, and MCF-7, with low expression, were used.
-
Plating: Cells were seeded in 24-well plates at a density of 8,000 cells per well in RPMI-1640 medium supplemented with 5% FBS.
-
Treatment: Cells were treated with varying concentrations of BMS-777607 for 10 days.
-
Staining and Quantification: After the incubation period, colonies were stained with Hema-3 staining solution. The number of colonies was then counted to determine the effect of the inhibitor on cell survival and proliferation.
Cell Cycle Analysis[4]
-
Cell Treatment: Breast cancer cells were treated with BMS-777607.
-
Cell Fixation and Staining: Cells were harvested, fixed, and stained with propidium iodide to label the DNA.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploidy.
Summary and Conclusion
Both this compound and ASLAN002 (BMS-777607) are potent dual inhibitors of c-MET and RON and have demonstrated significant preclinical anti-tumor activity in breast cancer models. ASLAN002 has a broader kinase inhibition profile, which may contribute to its efficacy but also potentially to off-target effects.
The available head-to-head data in a breast cancer PDX model suggests comparable efficacy in inhibiting tumor growth. However, ASLAN002 has been more extensively characterized in various breast cancer subtypes, including triple-negative breast cancer, and in combination with other therapeutic agents, showing promise in overcoming resistance and enhancing anti-tumor immunity. The induction of polyploidy by ASLAN002 is a distinct mechanism that warrants further investigation, as it could have implications for chemoresistance.
The development of this compound has been discontinued, limiting the availability of further comparative data. For researchers interested in targeting the c-MET and RON pathways in breast cancer, the extensive preclinical and early clinical data for ASLAN002 (BMS-777607) provide a more comprehensive foundation for further investigation.
References
- 1. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy of Ron Kinase Inhibitors Alone and in Combination with PI3K Inhibitors for Treatment of sfRon-Expressing Breast Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Kinase Inhibitors: Tivantinib and OSI-296 in Hepatocellular Carcinoma
A Comparative analysis of two c-MET targeting agents reveals divergent paths in the challenging landscape of hepatocellular carcinoma drug development. While tivantinib has undergone extensive clinical evaluation in this indication, OSI-296, a potent dual c-MET and RON inhibitor, was discontinued before reaching clinical trials for liver cancer.
This guide provides a comprehensive comparison of tivantinib and this compound, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical data, and clinical trajectories, with a focus on hepatocellular carcinoma (HCC).
Introduction to Tivantinib and this compound
Tivantinib (ARQ 197) is an orally available small molecule that was extensively investigated as a selective inhibitor of the c-MET receptor tyrosine kinase for the treatment of various cancers, including HCC.[1][2] The rationale for its use in liver cancer is based on the observation that c-MET is overexpressed in a significant portion of HCC tumors and is associated with a more aggressive phenotype and poor prognosis.[2] However, the precise mechanism of action of tivantinib has been a subject of debate, with some studies suggesting its cytotoxic effects are independent of c-MET inhibition and are instead due to microtubule disruption.[3][4]
This compound is a potent and selective dual inhibitor of both c-MET and RON (Recepteur d'Origine Nantais) kinases.[5][6] Like c-MET, RON is a receptor tyrosine kinase that has been implicated in tumor progression and metastasis.[7] Developed by OSI Pharmaceuticals, this compound showed efficacy in preclinical tumor xenograft models and was well-tolerated in these studies.[5][8] However, its clinical development was discontinued, and it was not specifically evaluated in hepatocellular carcinoma.[9]
Mechanism of Action
Tivantinib was initially developed as a non-ATP competitive inhibitor of the c-MET receptor.[2] The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers a signaling cascade involving pathways such as RAS-MAPK and PI3K-AKT, which promote cell growth, survival, invasion, and angiogenesis.[10][11] Tivantinib was designed to block these downstream effects.[1][12] However, subsequent research has shown that tivantinib can induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization, a mechanism independent of c-MET status.[3][13][14] This dual mechanism has complicated the interpretation of its clinical activity.
This compound, in contrast, is characterized as a potent, orally bioavailable, and selective dual inhibitor of c-MET and RON kinases.[5][6] Preclinical studies have demonstrated its ability to inhibit the autophosphorylation of both c-MET and RON, leading to the downregulation of downstream signaling pathways like ERK, AKT, and STAT3.[8]
Preclinical and Clinical Data Comparison
The development and evaluation of tivantinib and this compound have followed markedly different trajectories, particularly concerning hepatocellular carcinoma.
This compound: Preclinical Profile
This compound was identified as a potent dual inhibitor of c-MET and RON kinases with IC50 values of 42 nM and 200 nM, respectively.[6] In preclinical studies, it demonstrated efficacy in various tumor xenograft models upon oral administration and was well-tolerated.[8] For instance, this compound was shown to reduce tumor growth in bone in models of cancer-induced bone destruction.[15] Despite this promising preclinical profile, the development of this compound was discontinued, and no clinical trials in HCC have been reported.[9]
| Compound | Target | IC50 | Preclinical Models | Development Status |
| This compound | c-MET, RON | c-MET: 42 nM, RON: 200 nM[6] | MKN45, SNU-5, U87MG, caRON xenografts[8] | Discontinued[9] |
Tivantinib: Extensive Clinical Investigation in HCC
Tivantinib has been the subject of numerous clinical trials in patients with advanced HCC, particularly as a second-line therapy after sorafenib failure.
Phase I and II Trials: Initial Phase I studies established the safety and recommended dose of tivantinib.[2] A randomized, placebo-controlled Phase II study showed that tivantinib improved the time to progression (TTP) in the overall population (1.6 months vs. 1.4 months for placebo, p=0.04).[2][16] Notably, in a subgroup of patients with high MET expression (MET-high), the benefit was more pronounced, with a TTP of 2.7 months versus 1.4 months for placebo (p=0.03) and an improved overall survival (OS) of 7.2 months versus 3.8 months (p=0.02).[2][17]
Phase III Trials: The promising results in the MET-high population led to the initiation of Phase III trials. However, the METIV-HCC trial, a global study, did not meet its primary endpoint of improving overall survival in MET-high HCC patients.[18] Similarly, the JET-HCC trial in a Japanese population also failed to show a significant difference in progression-free survival (PFS) between the tivantinib and placebo groups.[19]
| Tivantinib Clinical Trial Data in Second-Line HCC | |
| Phase II Study (MET-high subgroup) | |
| Time to Progression (TTP) | 2.7 months (Tivantinib) vs. 1.4 months (Placebo)[2] |
| Overall Survival (OS) | 7.2 months (Tivantinib) vs. 3.8 months (Placebo)[2] |
| Phase III Study (METIV-HCC, MET-high) | |
| Overall Survival (OS) | Did not meet primary endpoint[18] |
| Phase III Study (JET-HCC, MET-high) | |
| Progression-Free Survival (PFS) | Did not meet primary endpoint[19] |
Safety and Tolerability of Tivantinib: The most common adverse events associated with tivantinib treatment in HCC clinical trials included neutropenia, asthenia, and decreased appetite.[2][16] Grade 3 or worse neutropenia was a notable dose-limiting toxicity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the evaluation of kinase inhibitors like tivantinib and this compound.
Kinase Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Reagents and Materials: Purified recombinant c-MET or RON kinase, kinase buffer, ATP, specific peptide substrate, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound, tivantinib).
-
In a microplate, add the kinase and the inhibitor at various concentrations and incubate for a predetermined period.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: HCC cell lines (e.g., HepG2, Huh7), cell culture medium, fetal bovine serum (FBS), the test compound, and a tetrazolium salt solution (MTT or WST-1).
-
Procedure:
-
Seed the HCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., tivantinib) and incubate for a desired period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
The intensity of the color is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
-
Comparative Summary and Conclusion
The comparison between this compound and tivantinib in the context of hepatocellular carcinoma highlights the complexities and high attrition rate in oncology drug development.
This compound represents a potent and selective dual inhibitor of c-MET and RON with a promising preclinical profile that, for reasons not publicly detailed, did not advance into clinical trials for HCC. Its story underscores the challenges in translating preclinical efficacy into clinical development.
Tivantinib, on the other hand, progressed through the full spectrum of clinical trials in HCC, buoyed by a strong biological rationale and encouraging Phase II results, particularly in the MET-high patient population. However, its ultimate failure in Phase III trials serves as a cautionary tale. The conflicting data on its mechanism of action—c-MET inhibition versus microtubule disruption—may have contributed to the difficulty in identifying the patient population most likely to benefit.
For researchers and drug developers, the contrasting paths of these two c-MET targeting agents provide valuable lessons. The experience with tivantinib highlights the importance of robust biomarker strategies and a clear understanding of a drug's mechanism of action. The discontinuation of this compound, despite its potent preclinical activity, reminds us of the numerous hurdles a compound must overcome on the long road to becoming an approved therapy. Future efforts in targeting the c-MET pathway in HCC will need to build upon the knowledge gained from both the successes and failures of these pioneering agents.
References
- 1. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tivantinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting RON receptor tyrosine kinase for treatment of advanced solid cancers: antibody–drug conjugates as lead drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The Therapeutic Targeting of HGF/c-Met Signaling in Hepatocellular Carcinoma: Alternative Approaches [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. US20160367534A1 - Ron inhibitors for use in preventing and treating bone loss - Google Patents [patents.google.com]
- 16. Tivantinib for second-line treatment of advanced hepatocellular carcinoma: a randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A randomized, double‐blind, placebo‐controlled, phase 3 study of tivantinib in Japanese patients with MET‐high hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide: OSI-296 vs. Foretinib in Renal Cancer Cell Lines
For researchers and drug development professionals navigating the landscape of targeted therapies for renal cell carcinoma (RCC), understanding the nuances of different kinase inhibitors is paramount. This guide provides a detailed comparison of two noteworthy inhibitors, OSI-296 and foretinib, focusing on their mechanisms of action, preclinical efficacy in cancer cell lines, and the experimental protocols used to evaluate them.
Introduction to this compound and Foretinib
This compound is a potent and selective dual inhibitor of the c-MET and RON receptor tyrosine kinases.[1] The c-MET/HGF signaling pathway is a critical driver of tumor growth, invasion, and metastasis, and its dysregulation is implicated in various cancers, including renal cell carcinoma.[2][3] RON, a closely related receptor, also contributes to oncogenesis and can be co-activated with c-MET.[4]
Foretinib is a multi-kinase inhibitor that primarily targets c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] In addition to its potent activity against c-MET, foretinib's inhibition of VEGFR2, a key mediator of angiogenesis, provides a dual-pronged attack on tumor growth and its blood supply.[6] Foretinib has been investigated in clinical trials for papillary renal cell carcinoma.[5]
Mechanism of Action and Signaling Pathways
Both this compound and foretinib exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
This compound 's dual inhibition of c-MET and RON blocks the downstream signaling cascades initiated by their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP). This leads to the suppression of pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell cycle progression and survival.[1][3]
Foretinib 's mechanism involves the simultaneous blockade of c-MET and VEGFR2. Inhibition of c-MET disrupts the HGF-driven oncogenic signaling, similar to this compound. The concurrent inhibition of VEGFR2 signaling interferes with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[6][7]
Below are diagrams illustrating the targeted signaling pathways for each compound.
Comparative Efficacy in Cancer Cell Lines
This compound: Publicly available data on the IC50 values of this compound specifically in renal cancer cell lines is limited. Studies have demonstrated its potent inhibition of c-MET and RON in various cancer models, leading to tumor growth inhibition.[1]
Foretinib: Foretinib has been evaluated in a broader range of cancer cell lines, including some of renal origin. The following table summarizes available IC50 data for foretinib in different cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line and the assay conditions.
| Cell Line | Cancer Type | Foretinib IC50 (nM) |
| A498 | Renal Cell Carcinoma | Data not publicly available |
| Caki-1 | Renal Cell Carcinoma | Data not publicly available |
| 786-O | Renal Cell Carcinoma | Data not publicly available |
| SNU-5 | Gastric Carcinoma | Potent Inhibition |
| U87MG | Glioblastoma | Potent Inhibition |
| MKN45 | Gastric Carcinoma | Potent Inhibition |
Note: While foretinib has been studied in the context of renal cancer, specific IC50 values for a wide range of RCC cell lines are not consistently reported in publicly accessible literature. The term "Potent Inhibition" indicates that studies have shown significant activity without specifying an exact IC50 value.
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of this compound and foretinib in renal cancer cell lines, a series of standardized in vitro assays should be performed. Below are detailed protocols for key experiments.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two compounds.
References
- 1. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting c-Met in the treatment of urologic neoplasms: Current status and challenges [frontiersin.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sustained inhibition of cMET-VEGFR2 signaling using liposome-mediated delivery increases efficacy and reduces toxicity in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for OSI-296 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of OSI-296, a potent dual inhibitor of the receptor tyrosine kinases c-MET and RON. The performance of CETSA is compared with alternative target engagement assays, supported by experimental data and detailed methodologies.
Introduction to this compound and Target Engagement
This compound is a selective small molecule inhibitor targeting c-MET (also known as hepatocyte growth factor receptor or HGFR) and RON (Recepteur d'Origine Nantais), two receptor tyrosine kinases that play critical roles in cell signaling pathways involved in cell proliferation, migration, and survival. Dysregulation of c-MET and RON signaling is implicated in the development and progression of various cancers. Verifying that a drug candidate like this compound effectively binds to its intended targets within a cellular context is a crucial step in drug discovery, a process known as target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.
CETSA Experimental Workflow
The typical workflow for a CETSA experiment involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Validating OSI-296 Targets: A Comparative Guide to CRISPR and siRNA Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR/Cas9 and siRNA technologies for the validation of OSI-296 targets, the receptor tyrosine kinases c-Met and RON. This document outlines experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate target validation strategy.
At a Glance: CRISPR vs. siRNA for Target Validation
| Feature | CRISPR/Cas9 | siRNA (Small Interfering RNA) |
| Mechanism of Action | Permanent gene knockout at the DNA level.[2][3] | Transient gene knockdown at the mRNA level.[2][3] |
| Effect Duration | Permanent and heritable. | Transient, typically lasting 24-72 hours.[4] |
| Specificity | Generally high, with off-target effects being a consideration that can be mitigated through careful design.[5][6] | Prone to off-target effects due to partial sequence complementarity.[2] |
| Efficacy | Can achieve complete gene knockout.[3] | Results in partial to significant knockdown of gene expression.[7] |
| Workflow Complexity | More complex, often involving vector construction, transfection/transduction, and clonal selection. | Relatively simpler and faster, primarily involving transfection of synthetic siRNA molecules.[3] |
| Potential for Off-Target Effects | Can cause permanent off-target mutations.[5][6] | Can lead to unintended knockdown of other genes and activation of interferon response.[2] |
Signaling Pathways of this compound Targets: c-Met and RON
This compound targets the receptor tyrosine kinases c-Met and RON. Upon binding their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and RAS/MAPK pathways, are crucial for cell proliferation, survival, migration, and invasion. Notably, c-Met and RON can also engage in crosstalk, forming heterodimers and transphosphorylating each other, which can contribute to oncogenic signaling.[8][9][10]
References
- 1. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 2. synthego.com [synthego.com]
- 3. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 4. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. platypustech.com [platypustech.com]
- 10. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Inhibition Profile of OSI-296 and Other c-MET/RON Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibition profile of OSI-296 with other selective c-MET and RON kinase inhibitors, including Capmatinib, Tepotinib, and Savolitinib. The information is presented to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
This compound is a potent and selective dual inhibitor of the c-MET and RON receptor tyrosine kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. This guide offers a comparative analysis of this compound's inhibitory activity against that of other prominent c-MET inhibitors.
Quantitative Kinase Inhibition Profile
The following table summarizes the reported IC50 values of this compound and its alternatives against their primary targets. Lower IC50 values indicate greater potency.
| Inhibitor | c-MET IC50 (nM) | RON IC50 (nM) | Selectivity Notes |
| This compound | 42[1] | 200[1] | Potent and selective inhibitor of c-MET and RON kinases.[1][2] |
| Capmatinib (INCB28060) | 0.13 | - | Highly selective for c-MET with over 10,000-fold selectivity against a large panel of human kinases.[3] |
| Tepotinib (MSC2156119J) | 1.7 - 1.8 | - | Highly selective MET inhibitor.[4] |
| Savolitinib (Volitinib, AZD6094) | 5 | - | Exquisite selectivity for c-MET over 274 other kinases.[5] |
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay, based on common methodologies such as ADP-Glo™ and LanthaScreen™, to determine the IC50 values of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay reagents)
-
384-well assay plates
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
For ADP-Glo™ Assay:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
For LanthaScreen™ Eu Kinase Binding Assay:
-
Add a solution containing an EDTA-chelated europium-labeled antibody specific for a tag on the kinase and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the c-MET signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Caption: c-MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a biochemical kinase inhibition assay.
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. selleckchem.com [selleckchem.com]
OSI-296: A Comparative Analysis of Receptor Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of OSI-296, a potent dual inhibitor of the c-MET and RON receptor tyrosine kinases. While comprehensive public data on its cross-reactivity against a wide panel of kinases is limited, this document summarizes available information, presents representative experimental methodologies for assessing kinase inhibition, and visualizes key signaling pathways and experimental workflows.
This compound is a selective, orally bioavailable small molecule inhibitor targeting the c-MET (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) kinases.[1] Both c-MET and RON are members of the same subfamily of receptor tyrosine kinases and play crucial roles in cell growth, motility, and differentiation. Dysregulation of their signaling pathways is implicated in the development and progression of various cancers.
Comparative Kinase Inhibition Profile
| Target Kinase | This compound IC₅₀ (nM) | Reference Compound (Example) | Reference IC₅₀ (nM) |
| c-MET | 42 | Crizotinib | 2.2 |
| RON | 200 | BMS-777607 | Not Available |
Note: The IC₅₀ values for this compound are from in vitro biochemical assays. The reference compound data is provided for comparative context and is not a direct head-to-head comparison from the same study.
Signaling Pathways of Primary Targets
The c-MET and RON signaling pathways are critical in cell signaling, regulating processes like proliferation, survival, and migration. The diagram below illustrates a simplified representation of these pathways.
Experimental Protocols
Accurate determination of kinase inhibitor potency and selectivity is fundamental. Below is a representative protocol for an in vitro biochemical kinase assay, similar to what would be used to characterize this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., c-MET, RON)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), typically [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP.
-
Assay Buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ kinase assay kit for luminescence-based detection).
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In each well of the assay plate, combine the assay buffer, the kinase, and the test compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction. For radioactive assays, this can be done by adding a stop solution like phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For non-radioactive assays, a stop reagent from the detection kit is typically used.
-
Detection:
-
Radioactive Method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence Method (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a potent dual inhibitor of c-MET and RON kinases. While its selectivity has been mentioned, the lack of a publicly available, broad-panel cross-reactivity dataset limits a comprehensive comparative analysis against other receptor tyrosine kinases. The generation of such data through kinome scanning or similar large-scale screening platforms is essential for a thorough understanding of its off-target profile and for predicting potential polypharmacological effects and toxicity in a clinical setting. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro studies to fully characterize the selectivity of this compound and other novel kinase inhibitors.
References
Synergistic effects of OSI-296 with other targeted therapies
Following a comprehensive search for the compound "OSI-296," no information could be found identifying it as a targeted therapy or investigational drug for cancer or any other disease. The search results predominantly refer to a commercial sealant and caulk product with the same name[1][2][3][4][5][6].
There is no publicly available scientific literature, clinical trial data, or pharmacological information related to a therapeutic agent designated as this compound. Targeted therapies are typically small molecule inhibitors or monoclonal antibodies that interfere with specific molecules involved in cancer growth and progression. These agents undergo extensive preclinical and clinical research, which is documented in scientific publications and trial registries. The absence of such information for "this compound" suggests that this compound may be non-existent in the context of drug development, may be an internal code name not yet disclosed publicly, or the identifier may be incorrect.
It is possible that the name is a typographical error. For instance, a different compound, OSI-906 (linsitinib), an IGF-1R/insulin receptor inhibitor, has been investigated in clinical trials for adrenocortical carcinoma[7][8].
Without any data on the mechanism of action, molecular target, or relevant signaling pathways for "this compound," it is not possible to provide a comparison guide on its synergistic effects with other targeted therapies, present experimental data, or create the requested visualizations. Further clarification on the identity of the compound is required to proceed with the request.
References
- 1. OSI Quad Max #296 Brown 9.5fl Stretches 5x Proven Wet & Cold Applications Qty:1 | eBay [ebay.com]
- 2. caulkpricesmasher.com [caulkpricesmasher.com]
- 3. monsma.com [monsma.com]
- 4. caulkpricesmasher.com [caulkpricesmasher.com]
- 5. lowes.com [lowes.com]
- 6. OSI® QUAD MAX® | Sealant for Window, Door & Siding Applications [ositough.com]
- 7. A Study of OSI-906 in Patients With Locally Advanced or Metastatic Adrenocortical Carcinoma | MedPath [trial.medpath.com]
- 8. trial.medpath.com [trial.medpath.com]
Efficacy of OSI-906 (Linsitinib) in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the therapeutic potential of OSI-906 (Linsitinib), a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), in various patient-derived xenograft (PDX) models of cancer. This guide provides a comparative overview of OSI-906's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and therapeutic response of human cancers more accurately than traditional cell line-derived xenografts.[1] This makes them a valuable tool for preclinical evaluation of novel cancer therapeutics.
Mechanism of Action: Targeting the IGF-1R/IR Signaling Axis
OSI-906 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of both IGF-1R and the insulin receptor.[2] This dual inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and resistance to therapy. The IGF-1R signaling pathway, in particular, is implicated in the growth and progression of numerous cancers.
Diagram of the IGF-1R Signaling Pathway
Caption: OSI-906 inhibits the IGF-1R/IR signaling cascade.
Comparative Efficacy of OSI-906 in PDX Models
The following tables summarize the available efficacy data for OSI-906 in various PDX models, compared to other relevant therapeutic agents. It is important to note that direct head-to-head comparisons in the same PDX models are limited, and thus some comparisons are based on data from separate studies using similar models.
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Agent | PDX Model Type | Efficacy Endpoint | Result | Citation |
| OSI-906 (Linsitinib) + Erlotinib | EGFR-mutated NSCLC | Tumor Eradication | Led to tumor eradication in xenograft and PDX models. | [3] |
| Gefitinib | EGFR mutant NSCLC | Tumor Growth Inhibition | Significantly inhibited tumor growth in a PDX model. | [4] |
| Erlotinib + Placebo | EGFR-mutation positive, advanced NSCLC | Median Progression-Free Survival | 12.4 months | [5][6] |
| Linsitinib + Erlotinib | EGFR-mutation positive, advanced NSCLC | Median Progression-Free Survival | 8.4 months | [5][6] |
Colorectal Cancer (CRC)
| Treatment Agent | PDX Model Type | Efficacy Endpoint | Result | Citation |
| OSI-906 (Linsitinib) + Everolimus | Refractory metastatic CRC | Clinical Activity | No indications of clinical activity were observed. | [7] |
| Cetuximab | KRAS wild-type CRC | Response Rate | Partial or complete response in 15% of PDXs; 53% in KRAS/BRAF/NRAS wild-type. | [8] |
| Panitumumab | RAS wild-type metastatic CRC | Objective Response Rate (with FOLFIRI) | 36% | [9] |
Adrenocortical Carcinoma (ACC)
| Treatment Agent | PDX Model Type | Efficacy Endpoint | Result | Citation |
| OSI-906 (Linsitinib) | Locally advanced or metastatic ACC | Median Overall Survival | Did not increase overall survival compared to placebo in a phase 3 clinical trial. | [10][11] |
| Mitotane | Adrenocortical carcinoma cells (spheroids) | Cell Viability | Less effective than nilotinib in reducing cell viability in 3D spheroid models. | [12] |
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of OSI-906 in patient-derived xenograft models. Specific parameters may need to be optimized based on the tumor type and research question.
Experimental Workflow for OSI-906 Efficacy Testing in PDX Models
Caption: Workflow for assessing OSI-906 efficacy in PDX models.
Detailed Methodologies
-
PDX Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients and surgically implanted subcutaneously into immunocompromised mice (e.g., NSG or NOD/SCID).
-
Tumor engraftment and growth are monitored. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be passaged to expand the cohort.
-
-
Animal Husbandry and Care:
-
All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.
-
Mice are housed in a sterile, pathogen-free environment.
-
-
Treatment Protocol:
-
Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
OSI-906 is typically administered orally at a predetermined dose and schedule (e.g., daily or twice daily).
-
The control group receives a vehicle control.
-
Alternative treatment arms would receive the comparator drug at its established preclinical dose and schedule.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry to assess target inhibition or other molecular markers.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is a common metric for efficacy and is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences in tumor growth.
-
Conclusion
The available preclinical data from patient-derived xenograft models suggest that OSI-906 (Linsitinib) has activity in certain cancer types, particularly in combination with other targeted agents. However, clinical trial results have been mixed, underscoring the complexity of translating preclinical findings to the clinic. The use of well-characterized PDX models remains a critical step in identifying patient populations most likely to benefit from IGF-1R/IR targeted therapies and in developing more effective combination strategies. Further head-to-head studies in PDX models are warranted to more definitively establish the comparative efficacy of OSI-906 against current standards of care.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 Study of Erlotinib in Combination With Linsitinib (OSI-906) or Placebo in Chemotherapy-Naive Patients With Non—Small-Cell Lung Cancer and Activating Epidermal Growth Factor Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Study of Erlotinib in Combination With Linsitinib (OSI-906) or Placebo in Chemotherapy-Naive Patients With Non-Small-Cell Lung Cancer and Activating Epidermal Growth Factor Receptor Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase Ib study of linsitinib (OSI-906), a dual inhibitor of IGF-1R and IR tyrosine kinase, in combination with everolimus as treatment for patients with refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ASCO Post [ascopost.com]
- 12. The tyrosine kinase inhibitor nilotinib is more efficient than mitotane in decreasing cell viability in spheroids prepared from adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis of Osimertinib's Activity
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated notable efficacy; however, the majority of patients eventually develop resistance, frequently driven by the emergence of a secondary T790M mutation in the EGFR kinase domain.[1][2] This guide provides a comparative overview of osimertinib (formerly known as AZD9291), a third-generation EGFR TKI, and its activity in preclinical models of acquired resistance to other TKIs.
Osimertinib is an orally administered, potent, and irreversible EGFR-TKI that is selective for both EGFR-sensitizing mutations and the T790M resistance mutation.[3] Its unique mechanism of action allows it to effectively target the molecular alterations that drive resistance to earlier-generation TKIs.
Comparative Efficacy in Preclinical Models
Osimertinib has demonstrated superior activity in preclinical models characterized by acquired resistance to first and second-generation EGFR TKIs. This enhanced efficacy is particularly evident in models harboring the EGFR T790M mutation.
In Vitro Sensitivity of EGFR-Mutant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of osimertinib compared to other EGFR TKIs in various NSCLC cell lines, including those with acquired resistance mutations.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Fold Change in Resistance (Osimertinib vs. Others) |
| PC-9 | Exon 19 deletion | ~10-20 | Sensitive | Sensitive | - |
| HCC827 | Exon 19 deletion | ~15-25 | Sensitive | Sensitive | - |
| H1975 | L858R/T790M | ~5-15 | >1000 | >1000 | >60-200 |
| PC-9/GR (Gefitinib-Resistant) | Exon 19 del, T790M | Not specified | Resistant | Resistant | Not specified |
| HCC827/AR (Afatinib-Resistant) | Exon 19 del, T790M | Not specified | Resistant | Resistant | Not specified |
Note: IC50 values are approximate and can vary between laboratories and experimental conditions. Data compiled from multiple preclinical studies.[4]
In Vivo Tumor Growth Inhibition in Xenograft Models
In vivo studies using mouse xenograft models of EGFR-mutant NSCLC with acquired resistance have further substantiated the superior efficacy of osimertinib.
| Xenograft Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| PC9 (Brain Metastases) | Exon 19 deletion | Osimertinib (25 mg/kg) | Sustained tumor regression | [3] |
| Rociletinib (100 mg/kg) | No tumor regression | [3] | ||
| H1975 | L858R/T790M | Osimertinib | Significant tumor growth inhibition | Not specified |
| Gefitinib | Minimal tumor growth inhibition | Not specified |
Experimental Protocols
Generation of TKI-Resistant NSCLC Cell Lines
A common method for developing TKI-resistant cell lines involves continuous dose escalation.[4][5]
-
Cell Culture : Culture EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Treatment : Treat the parental cells with the respective TKI (e.g., gefitinib, afatinib) at a concentration close to their IC50 value.
-
Dose Escalation : Once the cells recover and resume proliferation, gradually increase the TKI concentration in a stepwise manner (e.g., 1.5-2 fold increments).
-
Monitoring : Regularly monitor cell morphology and proliferation rates. Periodically perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the shift in IC50.
-
Establishment of Resistant Line : Continue the dose escalation until the cells can proliferate in a high concentration of the TKI (e.g., 1-2 µM).
-
Characterization : Characterize the established resistant cell line to confirm the mechanism of resistance, such as sequencing for the T790M mutation in the EGFR gene or using Fluorescence In Situ Hybridization (FISH) to detect MET amplification.[4]
In Vivo Xenograft Studies
-
Animal Models : Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Cell Implantation : Subcutaneously inject a suspension of TKI-resistant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer osimertinib and comparator TKIs orally at clinically relevant doses. The vehicle control group receives the drug-free vehicle.
-
Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The development of acquired resistance to first and second-generation EGFR TKIs often involves the reactivation of downstream signaling pathways despite the presence of the inhibitor. The T790M "gatekeeper" mutation is a primary mechanism, sterically hindering the binding of these TKIs to the ATP-binding pocket of the EGFR kinase domain.[1][6]
Osimertinib is designed to overcome this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR, leading to irreversible inhibition of the kinase activity of both sensitizing EGFR mutations and the T790M resistance mutation.
Below are diagrams illustrating the key signaling pathways in TKI-sensitive and resistant scenarios.
Caption: EGFR signaling in TKI-sensitive NSCLC.
Caption: Osimertinib overcomes T790M-mediated resistance.
Conclusion
The preclinical data strongly support the superior activity of osimertinib in models of acquired resistance to first and second-generation EGFR TKIs, particularly in the context of the T790M mutation. Its ability to potently and irreversibly inhibit the mutated EGFR provides a clear mechanistic rationale for its efficacy. This comparative guide highlights the critical role of next-generation inhibitors in addressing the ongoing challenge of acquired drug resistance in targeted cancer therapy. Further research continues to explore mechanisms of resistance to osimertinib itself, paving the way for future therapeutic strategies.
References
- 1. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking OSI-296 Against Next-Generation c-MET/RON Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual c-MET/RON inhibitor, OSI-296, against a panel of next-generation c-MET and multi-kinase inhibitors currently in clinical development or on the market. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of preclinical data to inform future research and development decisions.
Introduction to c-MET and RON Signaling in Cancer
The receptor tyrosine kinases (RTKs) c-MET (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) are key drivers of oncogenesis, tumor progression, and metastasis in a variety of human cancers. Aberrant activation of these kinases, through mechanisms such as gene amplification, mutation, or overexpression, leads to the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways regulate critical cellular processes such as proliferation, survival, migration, and invasion. The structural and functional homology between c-MET and RON, along with their frequent co-expression and potential for cross-activation in tumors, makes dual inhibition an attractive therapeutic strategy.
Overview of Inhibitors
This guide focuses on a comparative analysis of the following inhibitors:
-
This compound: A potent, orally bioavailable dual inhibitor of c-MET and RON kinases.
-
Capmatinib (Tabrecta®): A highly selective c-MET inhibitor.
-
Tepotinib (Tepmetko®): A highly selective c-MET inhibitor.
-
Savolitinib: A selective c-MET inhibitor.
-
Crizotinib (Xalkori®): A multi-kinase inhibitor targeting ALK, ROS1, and c-MET.
-
Cabozantinib (Cometriq®/Cabometyx®): A multi-kinase inhibitor targeting c-MET, VEGFRs, and other tyrosine kinases.
Data Presentation
In Vitro Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against their primary targets and in various cancer cell lines. This data provides a direct comparison of their potency.
| Inhibitor | c-MET (enzymatic IC50) | RON (enzymatic IC50) | Representative Cell Line IC50 (nM) | Cell Line | MET/RON Status |
| This compound | 42 nM | 200 nM (sfRON) | Data not publicly available | - | - |
| Capmatinib | 0.13 nM | Inactive | 0.3 - 1.1 | Various Lung Cancer Lines | METex14 |
| 0.6 | Ba/F3 | METex14 | |||
| Tepotinib | ~1 nM | Inactive | 7 | MKN45 | c-MET amplified |
| 9 | SNU620 | c-MET amplified | |||
| 3.0 | Ba/F3 | METex14 | |||
| Savolitinib | <5 nM | Data not publicly available | 2.1 | Ba/F3 | METex14 |
| Crizotinib | ~5 nM | Data not publicly available | <200 | MKN45, SNU5, Hs746T | MET amplified |
| 5160 | MDA-MB-231 | - | |||
| 1500 | MCF-7 | - | |||
| Cabozantinib | 4 nM | 124 nM | 89 | E98NT | - |
| 19 | SNU-5 | c-MET amplified | |||
| 9.9 | Hs746T | c-MET amplified |
sfRON: short-form RON METex14: MET exon 14 skipping mutation
In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo efficacy of the inhibitors in various xenograft models, providing an overview of their anti-tumor activity in a physiological context.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | MKN45 (gastric) | Oral | Significant tumor growth inhibition and regression at higher doses. |
| Capmatinib | Various NSCLC & other models | Oral | Active against models with MET amplification, overexpression, METex14, or HGF expression. |
| Tepotinib | EBC-1 (NSCLC) | 15 mg/kg QD, oral | Tumor growth inhibition with complete regressions in 7/10 animals. |
| Hs746T (gastric) | 3 and 6 mg/kg QD, oral | Effective tumor growth inhibition and regression, respectively. | |
| MKN45 (gastric) | 10 mg/kg QD, oral | Significant inhibition of tumor volume. | |
| Savolitinib | EBC-1 (NSCLC) & MKN-45 (gastric) | Oral | Dose- and frequency-dependent anti-tumor activity. |
| Crizotinib | Karpas299 (lymphoma) | Oral | Dose-dependent tumor growth inhibition. |
| PANC-1 (pancreatic) | 50 mg/kg, oral | Significant reduction in tumor size. | |
| Cabozantinib | TSG-RCC-030 (pRCC) | 30 mg/kg QD, oral | Striking tumor regression and inhibition of lung metastasis. |
| Colorectal Cancer Xenograft | Oral | Effectively reduced tumor size. |
QD: once daily NSCLC: Non-Small Cell Lung Cancer pRCC: Papillary Renal Cell Carcinoma
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant c-MET or RON kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and test inhibitors to the desired concentrations in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the substrate/ATP mixture.
-
Initiate the reaction by adding 5 µL of the diluted kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percent viability relative to untreated control cells and determine the IC50 value for each inhibitor.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor and vehicle
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test inhibitor (e.g., by oral gavage) or vehicle to the respective groups according to the planned dosing schedule and duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or pre-defined study duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
Caption: c-MET/RON Signaling Pathway and Inhibition by this compound.
Safety Operating Guide
Essential Guidelines for the Proper Disposal of Mavelertinib (OSI-296)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Mavelertinib, also known as OSI-296, is a potent, orally available, and irreversible EGFR tyrosine kinase inhibitor investigated for its potential in non-small-cell lung cancer research.[1] As with any potent pharmaceutical compound, adherence to strict safety and disposal protocols is paramount to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Mavelertinib, drawing upon general principles of laboratory chemical waste management.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of Mavelertinib is the first step toward safe handling and disposal.
| Property | Data |
| Synonyms | PF-06747775[1] |
| Molecular Formula | C25H28FN7O3 |
| Molecular Weight | 493.53 g/mol |
| Storage Temperature | -20°C (1 month) or -80°C (6 months)[1] |
| Solubility | Soluble in DMSO |
| Appearance | Crystalline solid |
Disposal Procedures
While specific institutional and regional regulations must be followed, the following steps outline a general best-practice workflow for the disposal of Mavelertinib.
-
Inactivation: If possible and safe, potent compounds should be inactivated before disposal. This often involves chemical degradation to a less harmful substance. The specific method for Mavelertinib is not publicly available and would need to be developed and validated by qualified personnel.
-
Segregation: Mavelertinib waste, including empty containers, contaminated personal protective equipment (PPE), and unused solutions, should be segregated from general laboratory waste. It should be classified as hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with the name "Mavelertinib" or "this compound," the appropriate hazard symbols (e.g., toxic), and the date of accumulation.
-
Containment: Waste should be stored in sealed, leak-proof containers that are compatible with the chemical nature of the waste.
-
Licensed Disposal: Arrangements must be made with a licensed hazardous waste disposal company for the collection, transportation, and final destruction of the Mavelertinib waste. Incineration at a high temperature is a common method for the destruction of potent pharmaceutical compounds.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the specific inactivation or disposal of Mavelertinib. It is the responsibility of the research institution to develop and validate such protocols in accordance with their environmental health and safety (EHS) guidelines and local regulations. General guidance on handling chemical waste can often be found from chemical suppliers and regulatory agencies.[2][3]
Logical Workflow for Mavelertinib Disposal
The following diagram illustrates a general decision-making and operational workflow for the proper disposal of Mavelertinib.
Caption: Mavelertinib Disposal Workflow
Disclaimer: This information is intended as a general guide. All procedures must be conducted in strict accordance with institutional policies and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Essential Safety and Handling Guidelines for OSI-296
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of OSI-296, a potent and selective inhibitor of the c-MET and RON receptor tyrosine kinases. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling small molecule kinase inhibitors in a research and development setting. It is imperative to obtain the compound-specific SDS from the supplier before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
The handling of potent, biologically active compounds like this compound requires a stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. A risk assessment should be conducted before handling to determine the appropriate safety measures.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Nitrile gloves are recommended. Double gloving is advisable for handling concentrated solutions or the neat compound. Check for glove compatibility with any solvents used. |
| Body Protection | A fully buttoned lab coat. For larger quantities or when there is a risk of significant exposure, a disposable gown is recommended. |
| Respiratory | For handling the solid compound or creating solutions where aerosols may be generated, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood. Ensure all necessary PPE is readily available and in good condition.
-
Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Use: All procedures involving this compound should be conducted within a chemical fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and disposable lab coats, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Signaling Pathways
This compound is an inhibitor of the c-MET and RON receptor tyrosine kinases. Understanding these signaling pathways is crucial for its application in research.
c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and motility.[1][2]
Caption: The c-MET signaling pathway initiated by HGF binding.
RON Signaling Pathway
The RON receptor tyrosine kinase is activated by its ligand, macrophage-stimulating protein (MSP), also known as hepatocyte growth factor-like protein (HGFL).[3][4] This activation leads to the recruitment of adaptor proteins and the initiation of downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways, which regulate cell growth, survival, and motility.[4]
Caption: The RON signaling pathway activated by MSP (HGFL).
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
